chemical structure of 5-cyanoindole-3-carboxylic acid derivatives
This technical guide provides an in-depth analysis of 5-cyanoindole-3-carboxylic acid derivatives, focusing on their synthesis, structural properties, and medicinal chemistry applications. A Privileged Scaffold in Medici...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 5-cyanoindole-3-carboxylic acid derivatives, focusing on their synthesis, structural properties, and medicinal chemistry applications.
A Privileged Scaffold in Medicinal Chemistry
Executive Summary
The 5-cyanoindole-3-carboxylic acid scaffold represents a critical pharmacophore in modern drug discovery. Structurally, it combines the indole "privileged structure" with specific electronic modulation provided by the 5-cyano group (an electron-withdrawing group, EWG) and a functionalizable handle at the 3-position. This core is most notably recognized in the development of non-purine Xanthine Oxidase (XO) inhibitors for the treatment of hyperuricemia (gout), serving as a bioisostere to the thiazole core of Febuxostat or the pyridine core of Topiroxostat.
Structural Analysis & Electronic Properties
The unique reactivity and binding profile of this scaffold stem from two competing electronic effects:
The Indole Core: Naturally electron-rich (excess
-electron density), making it prone to electrophilic aromatic substitution (EAS) at C3.
The 5-Cyano Group: A strong EWG (
) that deactivates the benzene ring and, by conjugation, reduces the electron density of the pyrrole ring.
Key Pharmacophoric Features:
C3-Carboxylic Acid: Acts as a hydrogen bond donor/acceptor or ionic anchor (salt bridge formation with Arg residues).
N1-H: A hydrogen bond donor. The 5-CN group increases the acidity of this proton (
shift), enhancing interactions with polar residues in binding pockets.
5-CN: Provides metabolic stability (blocking metabolic oxidation at C5) and engages in dipolar interactions.
Structural Visualization (DOT)
The following diagram illustrates the core numbering and electronic influences.
Figure 1: Structural and electronic relationships within the 5-cyanoindole-3-carboxylic acid scaffold.
Synthetic Pathways
While direct carboxylation of indoles using
is possible, the most robust research-scale pathway involves a two-step sequence: Vilsmeier-Haack Formylation followed by Pinnick Oxidation . This route allows for the isolation of the aldehyde intermediate, which is a versatile divergence point for other derivatives.
Pathway Logic[1]
Formylation (Vilsmeier-Haack): Despite the deactivating 5-CN group, the C3 position remains sufficiently nucleophilic to attack the Vilsmeier reagent (chloroiminium ion).
Oxidation (Pinnick): Standard oxidants (e.g.,
) can be too harsh, potentially hydrolyzing the nitrile. Pinnick oxidation () is mild, selective for aldehydes, and preserves the cyano functionality.
Figure 2: Step-wise synthetic workflow for generating the target scaffold.
Detailed Experimental Protocols
Note: These protocols are designed for self-validation. Causality is explained for every critical reagent.
Step 1: Synthesis of 5-Cyanoindole-3-carboxaldehyde
Reagents: 5-Cyanoindole (1.0 eq),
(1.2 eq), DMF (5.0 eq/Solvent).
Preparation of Vilsmeier Reagent: In a flame-dried flask under inert atmosphere (
), cool DMF to . Add dropwise.
Causality: Low temperature prevents thermal decomposition of the chloroiminium salt.
Addition: Dissolve 5-cyanoindole in minimal DMF and add to the reagent mixture.
Heating: Warm to room temperature, then heat to
for 2-4 hours.
Why heat? The 5-CN group deactivates the ring; room temperature reaction may be sluggish compared to unsubstituted indole.
Hydrolysis (Critical): Pour the reaction mixture into crushed ice/water containing sodium acetate or NaOH (pH ~8-9).
Mechanism:[1][2][3][4][5][6] This hydrolyzes the intermediate iminium salt to the aldehyde.[6]
Isolation: Filter the precipitate. Recrystallize from ethanol.
Self-Validation: Check IR. A sharp nitrile peak at ~
Setup: Dissolve the aldehyde in t-BuOH/Water (3:1). Add 2-methyl-2-butene (5-10 eq).
Causality (Scavenger): The oxidation generates
as a byproduct, which can chlorinate the indole ring. 2-methyl-2-butene acts as a "chlorine sink" to prevent this side reaction.
Oxidation: Add
and dissolved in water dropwise at .
Monitoring: Stir at room temperature.
Self-Validation (TLC): Monitor the disappearance of the aldehyde spot. The acid will remain at the baseline in non-polar solvents or streak in polar ones.
Workup: Acidify to pH 2 with HCl. Extract with Ethyl Acetate.[7][8]
Validation (NMR): The disappearance of the aldehyde proton signal (~10.0 ppm) and appearance of a broad carboxylic acid singlet (~12.0 ppm) confirms conversion.
Medicinal Chemistry & SAR (Case Study: Xanthine Oxidase)
The most prominent application of this scaffold is in the inhibition of Xanthine Oxidase (XO).[9][10] The 5-cyanoindole core mimics the adenin ring of the natural substrate (xanthine).
Structure-Activity Relationship (SAR) Data
Position
Modification
Effect on XO Inhibition
Mechanistic Insight
C3
Carboxylic Acid
Essential
Forms salt bridge with Arg880 in the XO active site.
C3
Ester/Amide
Reduced Activity
Loss of ionic interaction; useful only as prodrugs.
C5
Cyano (-CN)
Optimal
Fits into a small hydrophobic pocket; dipole interacts with Asn768.
C5
Nitro (-NO2)
Lower Activity
Sterically too bulky for the specific sub-pocket.
N1
Alkyl/Aryl
Variable
Can be optimized to reach the solvent channel or hydrophobic accessory pockets.
SAR Visualization
Figure 3: Pharmacophore mapping of the derivative against the Xanthine Oxidase active site.
References
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors . PubMed (2024). Available at: [Link]
Pinnick Oxidation Mechanism and Protocol . Wikipedia. Available at: [Link]
Vilsmeier-Haack Reaction: Mechanism and Application . Organic Chemistry Portal. Available at: [Link]
Structure–Activity Relationships of Cyano-substituted Indole Derivatives . PMC (2023).[11] Available at: [Link]
5-Cyano-1H-Indole-3-Carboxylic Acid: A Strategic Scaffold in Medicinal Chemistry
Topic: 5-cyano-1H-indole-3-carboxylic acid molecular weight and formula Content Type: In-depth Technical Guide Part 1: Executive Summary 5-Cyano-1H-indole-3-carboxylic acid (CAS: 174500-89-1) is a functionalized indole d...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 5-cyano-1H-indole-3-carboxylic acid molecular weight and formula
Content Type: In-depth Technical Guide
Part 1: Executive Summary
5-Cyano-1H-indole-3-carboxylic acid (CAS: 174500-89-1) is a functionalized indole derivative serving as a critical building block in the synthesis of bioactive small molecules.[1][2] Characterized by its electron-withdrawing nitrile group at the C5 position and a reactive carboxylic acid at C3, this compound exhibits unique electronic properties that modulate potency and metabolic stability in drug candidates.[2]
This guide provides a comprehensive technical analysis of its physicochemical identity, synthetic pathways, and utility in modern drug discovery, specifically within kinase inhibition and metabolic enzyme targeting.
Part 2: Chemical Identity & Physicochemical Properties
Precise characterization data is the foundation of reproducible research.[2] The following parameters define the core identity of 5-cyano-1H-indole-3-carboxylic acid.
Appearance: Off-white to pale yellow crystalline solid.[2]
Solubility:
High: DMSO, DMF, Methanol (warm).
Low/Insoluble: Water, Hexanes, Diethyl Ether.
Acidity (pKa):
Carboxylic Acid (
): ~4.2 (Predicted).[2] The electron-withdrawing cyano group at C5 stabilizes the carboxylate anion, potentially lowering the pKa slightly compared to unsubstituted indole-3-carboxylic acid.[2]
Electronic Character: The C5-cyano group exerts a strong -I (inductive) and -M (mesomeric) effect, reducing electron density on the indole ring.[2] This deactivation makes the core less susceptible to oxidative metabolism at the C2/C7 positions compared to electron-rich indoles.[2]
Part 3: Synthetic Pathways & Methodologies
Historically, introducing a carboxyl group at the C3 position of electron-deficient indoles was challenging due to reduced nucleophilicity.[2] Modern C-H activation protocols have superseded harsh classical methods (e.g., Vilsmeier-Haack formylation followed by oxidation).[2]
Primary Synthesis: Direct C-H Carboxylation (Green Chemistry)
This protocol utilizes a base-mediated carboxylation with carbon dioxide, avoiding transition metals and toxic carbon monoxide.[2]
Workup: Acidification yields the free carboxylic acid.[2]
Visualization of Synthetic Logic
Figure 1: Direct C-H carboxylation pathway for the synthesis of 5-cyano-1H-indole-3-carboxylic acid.
Part 4: Applications in Drug Discovery
The 5-cyano-1H-indole-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, capable of engaging multiple biological targets.
Xanthine Oxidase (XO) Inhibition[2][8]
Researchers have identified indole-3-carboxylic acid derivatives as potent non-purine XO inhibitors, used in treating gout and hyperuricemia.[2]
Mechanism: The carboxylic acid moiety anchors the molecule in the molybdenum center of the enzyme (mimicking the xanthine substrate), while the 5-cyano group occupies a hydrophobic pocket, improving binding affinity via van der Waals interactions.
Advantage: Unlike purine analogs (e.g., Allopurinol), these derivatives often show reduced off-target toxicity.
Kinase Inhibitor Scaffold
The indole core mimics the adenine ring of ATP, making it a staple in kinase inhibitor design.
H-Bonding: The N-H (donor) and C=O (acceptor) of the acid group can form a "hinge-binding" motif within the kinase ATP-binding pocket.[2]
Selectivity: The 5-cyano group provides a vector for extending into the "gatekeeper" region or solvent front, tuning selectivity against homologous kinases (e.g., PIM kinases, CDK series).
Structural Activity Relationship (SAR) Workflow
Figure 2: Strategic optimization vectors for the 5-cyano-1H-indole-3-carboxylic acid scaffold in lead optimization.
Part 5: Analytical Characterization Protocols
To validate the integrity of 5-cyano-1H-indole-3-carboxylic acid, the following spectroscopic signatures must be confirmed.
Storage: Store at +2°C to +8°C in a desiccator. The nitrile group is stable, but the carboxylic acid can undergo decarboxylation under extreme heat (>200°C) or strong acidic conditions.[2]
Safety: The compound is an organic nitrile; while the cyano group is covalently bonded, standard precautions for avoiding acid hydrolysis (releasing HCN traces) should be observed.[2] Treat as an irritant (H315, H319, H335).
References
Yoo, W. J., et al. (2015).[1][2] Representative procedure for the direct C-H carboxylation of indole derivatives. Heterocycles, 90(2), 1196-1204.[1]
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 27513, 5-Cyanoindole (Precursor Data). Retrieved from [Link]
Sun, Q., et al. (2024).[2][3] Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
Technical Guide: 5-Cyano-1H-indole-3-carboxylic Acid as a Pharmaceutical Intermediate
This technical guide details the chemical profile, synthetic pathways, and pharmaceutical utility of 5-cyano-1H-indole-3-carboxylic acid , a critical scaffold in medicinal chemistry. Executive Summary 5-cyano-1H-indole-3...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the chemical profile, synthetic pathways, and pharmaceutical utility of 5-cyano-1H-indole-3-carboxylic acid , a critical scaffold in medicinal chemistry.
Executive Summary
5-cyano-1H-indole-3-carboxylic acid (CAS: 174500-89-1) is a bifunctional indole scaffold widely utilized in the development of CNS-active agents and kinase inhibitors.[1] Its structural value lies in the orthogonality of its functional groups: the 5-cyano moiety serves as a robust electron-withdrawing group (EWG) and a precursor for tetrazoles or amides, while the 3-carboxylic acid provides a direct handle for amide coupling or esterification.
While 5-cyanoindole is the primary industrial intermediate for the antidepressant Vilazodone , the 3-carboxylic acid derivative represents a strategic "divergent point" for synthesizing Vilazodone metabolites and next-generation serotonin (5-HT) receptor modulators.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Property
Specification
IUPAC Name
5-Cyano-1H-indole-3-carboxylic acid
CAS Number
174500-89-1
Molecular Formula
C₁₀H₆N₂O₂
Molecular Weight
186.17 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water
Two primary routes exist for accessing this intermediate.[2][3] The choice depends on scale and available equipment (high-pressure vessels vs. standard glassware).
Route A: Direct C-H Carboxylation (Lab Scale / Green Chemistry)
This method utilizes a base-mediated reaction with carbon dioxide. It is atom-economical but requires handling gaseous CO₂ and air-sensitive bases.
Mechanism: Deprotonation of the N-H followed by C-3 lithiation (via "base-assisted intramolecular electrophilic substitution" type mechanism) and trapping with CO₂.
The primary challenge when working with 5-cyano-1H-indole-3-carboxylic acid is preserving the nitrile group during downstream activation of the carboxylic acid. Strong acids or harsh basic conditions can hydrolyze the 5-CN to a primary amide (5-CONH₂).
Validated Protocol: Amide Coupling (Amine R-NH₂)
This protocol ensures >95% retention of the nitrile group.
Dissolution: Dissolve the carboxylic acid in DMF under nitrogen atmosphere.
Activation: Add DIPEA, followed by HATU at 0°C. Stir for 15 minutes. Note: The solution typically turns yellow.
Addition: Add the amine (R-NH₂) dropwise.
Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
Quench: Pour into ice-cold 5% LiCl solution (to remove DMF) or saturated NaHCO₃.
Isolation: Extract with EtOAc. Wash organic layer with brine.[4] Dry over Na₂SO₄.
Critical Control Point: Avoid using SOCl₂ (Thionyl Chloride) for acid chloride formation if the reaction mixture will be heated, as HCl generation can catalyze nitrile hydrolysis. If acid chloride generation is necessary, use Oxalyl Chloride/DMF at 0°C and quench immediately with the amine.
Pharmaceutical Applications & Mechanism[2][5]
Vilazodone and Related CNS Agents
Vilazodone (Viibryd) acts as an SSRI and a 5-HT1A receptor partial agonist.[5][6] While the drug itself contains a 5-cyanoindole core linked via a butyl chain, the 3-carboxylic acid derivative is crucial for:
Metabolite Synthesis: Synthesizing oxidative metabolites for toxicity studies.
Analog Libraries: Creating "linker-modified" analogs where the flexible butyl chain is replaced by rigid amide or ester linkers to alter metabolic stability.
Antiviral Research (SARS-CoV-2)
Research into indole-3-carboxylic acid derivatives has identified potent antiviral activity. Specifically, 5-substituted indole-3-carboxylates (e.g., 5-methoxy analogs) have shown efficacy in inhibiting SARS-CoV-2 replication [1]. The 5-cyano analog provides a bioisostere with different electronic properties (Hammett constant
= 0.66 for CN vs -0.27 for OMe), allowing medicinal chemists to tune the lipophilicity and potency of these antiviral candidates.
Visualization: Pharmacophore Logic
The diagram below illustrates how the 5-cyano-1H-indole-3-carboxylic acid scaffold maps to key receptor binding sites.
Caption: Pharmacophore mapping of the scaffold. The 5-CN group modulates electronic affinity, while the 3-COOH serves as the vector for target engagement.
References
Tsyshkova, N. G., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae.
Yoo, W. J., et al. (2015). Direct C-H Carboxylation of Indole Derivatives with CO2. Heterocycles.
BenchChem Technical Report. (2025). The Synthesis and Significance of 5-Cyanoindole: A Technical Guide.
Venkatanarayana, M., et al. (2020).[7] Novel Commercial Scale Synthetic Approach for 5-Cyanoindole: A Potential Intermediate for Vilazodone Hydrochloride. Asian Journal of Chemistry.
Mishiro, K., et al. (2017).[8] Ynamides as novel coupling reagents...[8] Excellent amidation selectivity toward amino groups in the presence of ... the NH of indole.[8] Organic Letters.
Navigating the Safety Landscape of 5-Cyano-1H-indole-3-carboxylic Acid: A Technical Guide for Researchers
For drug development professionals and researchers at the vanguard of discovery, the introduction of novel chemical entities into the laboratory workflow necessitates a comprehensive understanding of their safety profile...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals and researchers at the vanguard of discovery, the introduction of novel chemical entities into the laboratory workflow necessitates a comprehensive understanding of their safety profiles. This guide provides an in-depth technical overview of the anticipated safety considerations for 5-cyano-1H-indole-3-carboxylic acid (CAS No. 174500-89-1), a compound of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally related analogs to construct a predictive safety and handling framework. The core principle of this guide is to empower researchers with the knowledge to implement self-validating safety protocols, ensuring both personal and environmental protection.
Compound Identity and Predicted Physicochemical Properties
Based on related indole derivatives which are typically solids.[2]
Melting Point
Not available
-
Boiling Point
Not available
-
Solubility
Likely soluble in organic solvents like DMF and DMSO.
Based on synthesis protocols for related compounds.[1]
pKa
Not available
The carboxylic acid moiety will be acidic.
Hazard Identification and GHS Classification (Predicted)
The hazard profile of 5-cyano-1H-indole-3-carboxylic acid is predicted by considering the contributions of the indole nucleus, the carboxylic acid, and the cyano group. Based on data for indole-3-carboxylic acid and 5-cyanoindole, the following GHS classifications are anticipated.[3][4]
A robust safety protocol is both preventative and responsive. The following sections detail the necessary measures for the safe handling of 5-cyano-1H-indole-3-carboxylic acid.
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through a combination of laboratory design and personal barriers.
Caption: First-Aid Response Protocol for Exposure.
Key Actions:
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
[7][8]* Skin Contact: Immediately flush the affected area with copious amounts of water and soap for at least 15 minutes. Remove contaminated clothing and launder before reuse.
[4][6]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Removal of contact lenses should only be done by skilled personnel.
[4][6]* Ingestion: Wash out the mouth with water. Do not induce vomiting. If the person is conscious, give them a glass of water to drink.
[6]
In all cases of exposure, seek immediate medical attention and provide the attending physician with this safety guide.
Handling, Storage, and Spill Management
Proactive measures in the laboratory are paramount to preventing accidental exposure and ensuring the stability of the compound.
Safe Handling and Storage
Handling: Always work in a well-ventilated area, preferably within a chemical fume hood. [9]Avoid the formation of dust and aerosols. [6]Wash hands thoroughly after handling. [4]Do not eat, drink, or smoke in the laboratory.
[6]* Storage: Store in a cool, dry, and well-ventilated place. [7]Keep the container tightly sealed. [6]Protect from light, as some indole derivatives are light-sensitive. [4]Store away from incompatible materials such as strong oxidizing agents.
[4]
Accidental Release Measures
In the event of a spill, the following procedure should be initiated:
Evacuate: Evacuate non-essential personnel from the area.
Ventilate: Ensure the area is well-ventilated.
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.
[5]4. Clean-up: Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
[6][7]5. Decontaminate: Clean the spill area thoroughly with soap and water.
Personal Protection: Wear appropriate PPE, including a respirator, during the entire clean-up process.
[6]
Firefighting Measures and Stability/Reactivity
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
[7][8]* Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and nitrogen oxides.
[7]* Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
[7]* Chemical Stability: The compound is expected to be stable under recommended storage conditions.
[5]* Incompatible Materials: Avoid contact with strong oxidizing agents.
[4]* Hazardous Decomposition Products: Under fire conditions, expect the formation of carbon monoxide, carbon dioxide, and nitrogen oxides.
[7]
Toxicological and Ecological Information (Predicted)
Toxicological Information: The toxicological properties of 5-cyano-1H-indole-3-carboxylic acid have not been fully investigated. [8]However, based on its structural components, it is predicted to be harmful if swallowed and may cause skin, eye, and respiratory irritation. [3][4]No components are listed as carcinogens by IARC, NTP, or OSHA for the closely related indole.
* Ecological Information: The environmental impact of this compound has not been fully evaluated. It is crucial to prevent its release into the environment. Do not allow the material to enter drains or waterways.
[5]
Disposal Considerations
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.
[4]
References
Sigma-Aldrich. (2025, October 16).
Apollo Scientific. (2023, June 27).
CymitQuimica. (2024, December 19). Safety Data Sheet: 7-Cyano-1H-indole-2-carboxylic acid.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27513, Indole-5-carbonitrile. PubChem.
Fisher Scientific. (2009, September 26).
CDH Fine Chemical. (n.d.).
Carl ROTH. (n.d.).
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Indole-3-carboxylic acid 99% AR.
Technical Guide: Acidity Profile and pKa Analysis of 5-Cyano-1H-indole-3-carboxylic Acid
The following technical guide details the acidity profile and physicochemical characteristics of 5-cyano-1H-indole-3-carboxylic acid. Executive Summary 5-cyano-1H-indole-3-carboxylic acid (CAS: 174500-89-1) is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the acidity profile and physicochemical characteristics of 5-cyano-1H-indole-3-carboxylic acid.
Executive Summary
5-cyano-1H-indole-3-carboxylic acid (CAS: 174500-89-1) is a critical heterocyclic building block, serving as a key intermediate in the synthesis of serotonergic modulators (e.g., Vilazodone).[1] Its physicochemical behavior is defined by the interplay between the acidic carboxyl group at position 3 and the electron-withdrawing cyano group at position 5.
This guide provides a comprehensive analysis of its ionization constants (pKa), elucidating the structural factors that render it more acidic than its parent compound, indole-3-carboxylic acid. We provide derived values based on Hammett Linear Free Energy Relationships (LFER) and standard experimental protocols for verification.
Molecular Architecture & Electronic Effects
To understand the acidity of this compound, one must analyze the electronic communication between the functional groups on the indole scaffold.
The Indole Core: A fused benzene-pyrrole system. It is electron-rich, typically making substituents on the ring less acidic (or more basic) compared to benzene analogs.
C3-Carboxylic Acid (-COOH): The primary ionization center. In unsubstituted indole-3-carboxylic acid, the pKa is approximately 3.90 .
C5-Cyano Group (-CN): A strong electron-withdrawing group (EWG) acting through both induction (-I) and resonance (-M).
The "Sinking" Effect on pKa
The 5-cyano group exerts a profound "sinking" effect on the pKa values of the molecule. By withdrawing electron density from the aromatic system, it stabilizes the negative charge formed upon deprotonation of the carboxylic acid.
Mechanism:
Inductive Stabilization: The electronegative nitrogen in the cyano group pulls electron density through the sigma bond framework, stabilizing the carboxylate anion (
).
Resonance Stabilization: The
-system allows the negative charge to be delocalized more effectively across the indole ring, reducing the energy penalty of ionization.
pKa Data Analysis
The following values are synthesized from experimental baselines of parent compounds and calculated shifts using Hammett substituent constants (
).
Table 1: Comparative Acidity Values[2][3][4]
Compound
Structure
pKa 1 (COOH)
pKa 2 (Indole NH)
Status
Indole-3-carboxylic acid
Parent
3.90 ± 0.10
> 16.0
Experimental Baseline
5-Cyano-1H-indole-3-carboxylic acid
Target
3.25 – 3.45
~12.5
Calculated / Derived
Benzoic Acid
Reference
4.20
N/A
Standard Reference
4-Cyanobenzoic Acid
Reference
3.55
N/A
EWG Validation
Detailed Analysis
pKa 1 (Carboxylic Acid): The introduction of the 5-cyano group shifts the pKa lower by approximately 0.5 – 0.6 units compared to the parent indole-3-carboxylic acid. This makes 5-cyano-1H-indole-3-carboxylic acid a stronger acid, comparable to 4-cyanobenzoic acid. At physiological pH (7.4), this group will be >99.9% ionized (anionic form).
pKa 2 (Indole NH): While the unsubstituted indole NH is a very weak acid (pKa ~16-17 in water), the combined electron-withdrawing power of the 3-COOH and 5-CN groups significantly increases the acidity of the N-H proton. It is predicted to have a pKa in the range of 12.0 – 13.0 , meaning it remains neutral at physiological pH but can be deprotonated by strong bases (e.g., NaOH, KOH).
Visualization: Ionization Pathway
The following diagram illustrates the sequential ionization and the resonance stabilization provided by the cyano group.
Caption: Sequential ionization pathway of 5-cyano-1H-indole-3-carboxylic acid showing the stabilization of the anionic species.
Experimental Methodologies
For researchers requiring precise experimental verification, the following protocols are the industry standard for compounds with this solubility and acidity profile.
Method A: Potentiometric Titration (For pKa 1)
This is the "Gold Standard" for determining the carboxylic acid pKa.
Preparation: Dissolve 5-10 mg of the compound in a solution of 0.1 M KCl (ionic strength adjuster). Due to the hydrophobic indole ring, a co-solvent (e.g., 20% Methanol or Dioxane) may be required.
Titrant: Carbonate-free 0.1 M KOH.
Execution: Perform titration under inert gas (
or ) at 25°C.
Data Processing: Use the Bjerrum plot or Gran plot method to determine the equivalence point. If a co-solvent is used, apply the Yasuda-Shedlovsky extrapolation to correct the pKa to 0% organic solvent (pure water).
Method B: UV-Vis Spectrophotometry (For pKa 2)
Since the NH pKa is high (>12), potentiometric titration is often inaccurate. Spectrophotometry exploits the UV shift of the indole chromophore upon deprotonation.
Buffer Preparation: Prepare a series of buffers ranging from pH 10 to pH 14 (using KOH/NaOH).
Scanning: Record UV spectra (200–400 nm) of the compound in each buffer.
Observation: Look for the bathochromic shift (red shift) of the absorption maximum (
) characteristic of the indole anion formation.
Calculation: Plot Absorbance vs. pH at the wavelength of maximum change. The inflection point of the sigmoidal curve corresponds to the pKa.
Experimental Workflow Diagram
Caption: Decision matrix and workflow for experimentally determining the pKa values of 5-cyano-1H-indole-3-carboxylic acid.
Pharmaceutical Implications[6]
Solubility & Permeability
pH < 3.0: The compound exists primarily in its neutral form. It will have low aqueous solubility but high membrane permeability (LogP ~ 2.0).
pH > 4.0: The compound exists as a mono-anion (
). Solubility increases significantly, but passive membrane permeability decreases.
Formulation: To ensure bioavailability, this compound is best formulated as a salt (e.g., Sodium or Potassium salt) to improve dissolution rates in the GI tract.
Isosteres & Drug Design
The 5-cyano-indole-3-carboxylic acid scaffold is often used as a bioisostere for:
Tryptophan derivatives: Mimicking the biological precursor but with altered metabolic stability.
Benzoic acids: Providing a larger hydrophobic surface area for receptor binding pockets (e.g., GPCRs like 5-HT receptors).
References
ChemicalBook. Indole-3-carboxylic acid Properties and Predicted pKa.
The Chemical and Pharmacological Divergence of 5-Cyanoindole and 5-Cyano-1H-indole-3-carboxylic acid
An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In the landscape of medicinal chemistry, the indole scaffold remains one of the most privileged structures for drug discovery. Within...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, the indole scaffold remains one of the most privileged structures for drug discovery. Within this family, 5-cyanoindole and its downstream derivative, 5-cyano-1H-indole-3-carboxylic acid , represent two distinct nodes in the pharmaceutical supply chain. While they share the same foundational bicyclic core and an electron-withdrawing nitrile group at the C5 position, their chemical reactivity, synthetic utility, and pharmacological trajectories are fundamentally different.
This whitepaper provides a rigorous technical analysis of the physicochemical differences between these two compounds, detailing the mechanistic causality behind their synthetic transformations, and outlining field-proven protocols for their application in modern drug development[1].
Structural and Physicochemical Profiling
The primary distinction between the two compounds lies in the functionalization of the C3 position on the pyrrole ring. 5-Cyanoindole possesses a bare, highly nucleophilic C3 carbon, making it a versatile precursor. In contrast, 5-cyano-1H-indole-3-carboxylic acid is an advanced intermediate where the C3 position is capped with a carboxylic acid, shifting its reactivity profile entirely toward nucleophilic acyl substitution.
The Reactivity Shift: From Nucleophile to Electrophile
The indole ring is inherently electron-rich. Despite the electron-withdrawing nature of the C5-cyano group, the enamine-like character of the pyrrole moiety ensures that the C3 position remains the most nucleophilic site on the 5-cyanoindole molecule. This allows 5-cyanoindole to undergo direct C-H functionalization.
Once converted to 5-cyano-1H-indole-3-carboxylic acid, the chemical paradigm flips. The C3 position is no longer a site of attack; instead, the carbonyl carbon of the carboxylic acid becomes an electrophilic center, primed for activation and subsequent coupling with amines to form stable amide bonds[6].
Workflow showing the synthetic divergence of 5-cyanoindole to advanced pharmaceutical intermediates.
Protocol 1: Direct C-H Carboxylation of 5-Cyanoindole
To bridge the gap between these two molecules, researchers employ direct C-H carboxylation using carbon dioxide. This method is highly atom-economical and avoids the use of toxic transition metals[7].
Methodology & Causality:
Preparation: In a dried, two-necked vessel, charge 5-cyanoindole (1.0 equiv) and Lithium tert-butoxide (LiOtBu) (5.0 equiv)[7].
Causality: LiOtBu is a strong, sterically hindered base. The steric bulk prevents the tert-butoxide anion from acting as a nucleophile, ensuring it exclusively deprotonates the indole N-H. This deprotonation significantly increases the electron density at the C3 position, facilitating nucleophilic attack on CO2.
Atmosphere Exchange: Evacuate the vessel under high vacuum and backfill with a CO2 balloon[7].
Reaction: Add anhydrous N,N-dimethylformamide (DMF) and heat the mixture to 100°C for 24 hours[7].
Causality: DMF is a polar aprotic solvent that effectively solvates the lithium cations, leaving the indole anion highly reactive ("naked"). The elevated temperature overcomes the activation energy required for the C-C bond formation.
Quenching & Workup: Cool the mixture and carefully quench with 2N HCl. Extract with Ethyl Acetate (EtOAc).
Causality: The reaction produces the lithium salt of the carboxylic acid. The HCl quench protonates the salt, converting it into the highly organic-soluble 5-cyano-1H-indole-3-carboxylic acid, allowing for phase separation.
Protocol 2: Amide Coupling for Analgesic Drug Discovery
5-Cyano-1H-indole-3-carboxylic acid is extensively used to synthesize 4-aryl-1-aminoalkylpiperazine analogs, which are potent multitarget analgesics[6].
Methodology & Causality:
Activation: Dissolve 5-cyano-1H-indole-3-carboxylic acid (0.9 equiv) in Dichloromethane (DCM). Cool to 0°C. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv) and Hydroxybenzotriazole (HOBt) (1.5 equiv)[6].
Causality: EDC activates the carboxylic acid by forming an O-acylisourea intermediate. However, this intermediate is highly unstable and prone to rearranging into an inactive N-acylurea. HOBt is added to rapidly intercept the O-acylisourea, forming a highly reactive but stable OBt-active ester. Cooling to 0°C suppresses thermal degradation pathways.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[6].
Causality: DIPEA is a non-nucleophilic base that neutralizes any HCl salts from the amine precursor, ensuring the amine remains in its free-base, nucleophilic state without competing for the active ester.
Coupling: Add the target piperazine/piperidine amine (1.0 equiv) and stir at room temperature overnight[6].
Isolation: Dilute with DCM, wash with water and brine, dry over MgSO4, and purify via column chromatography to yield the final carboxamide analog.
Pharmacological Applications
The structural differences between the two compounds dictate their final pharmacological utility.
5-Cyanoindole as a Precursor:
5-Cyanoindole is the critical starting material for Vilazodone , an FDA-approved antidepressant[1]. The synthesis of Vilazodone requires complex functionalization at both the N1 and C3 positions of the 5-cyanoindole core. Vilazodone acts via a dual mechanism: it is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor[1].
5-Cyano-1H-indole-3-carboxylic acid as a Pharmacophore:
When the C3 position is pre-installed with a carboxylate, the resulting amides (synthesized via Protocol 2) exhibit profound analgesic properties. Recent in vivo-guided studies have demonstrated that 5-cyano-N-(2-(4-arylpiperazin-1-yl)ethyl)-indole-3-carboxamide analogs modulate descending pain pathways, yielding potent analgesic effects with ED50 values ranging from 0.79 to 3.2 mg/kg in formalin models[6].
Serotonergic signaling modulation by 5-cyanoindole derivatives in analgesic and antidepressant use.
Conclusion
The transition from 5-cyanoindole to 5-cyano-1H-indole-3-carboxylic acid is not merely a structural modification; it is a fundamental shift in chemical logic. 5-Cyanoindole relies on the innate nucleophilicity of its pyrrole ring to act as a versatile scaffold for complex multi-step syntheses like Vilazodone. Conversely, 5-cyano-1H-indole-3-carboxylic acid provides a highly specific, electrophilic handle for amide coupling, enabling the rapid assembly of multitarget analgesic libraries. Understanding the mechanistic causality behind these differences is essential for researchers looking to optimize synthetic routes and discover novel therapeutics.
References
Venkatanarayana, M., et al. "Novel Commercial Scale Synthetic Approach for 5-Cyanoindole: A Potential Intermediate for Vilazodone Hydrochloride, an Antidepressant Drug." Asian Journal of Chemistry, 2020. Available at: [Link]
Preprints.org. "Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach." Preprints, 2024. Available at: [Link]
The 5-Cyanoindole-3-Carboxylic Acid Scaffold: A Technical Guide to Synthesis and Bioactivity
[1] Executive Summary 5-Cyanoindole-3-carboxylic acid (CAS: 174500-89-1) represents a high-value heterocyclic scaffold in modern medicinal chemistry. While often overshadowed by its parent molecule, 5-cyanoindole (a prec...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
5-Cyanoindole-3-carboxylic acid (CAS: 174500-89-1) represents a high-value heterocyclic scaffold in modern medicinal chemistry. While often overshadowed by its parent molecule, 5-cyanoindole (a precursor to the antidepressant Vilazodone ), the 3-carboxylic acid derivative serves as a critical divergence point for synthesizing multi-target ligands.
Its biological utility spans three distinct therapeutic areas:
CNS & Analgesia: As a bioisostere for designing dual-action SERT inhibitors/5-HT1A partial agonists.
Oncology: As a pharmacophore for Hexokinase II (HKII) inhibitors, targeting cancer metabolism.[1]
Metabolic Disease: As a non-purine scaffold for Xanthine Oxidoreductase (XOR) inhibition in gout management.
This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and experimental protocols for this versatile moiety.
The 5-cyanoindole-3-carboxylic acid scaffold owes its potency to two key electronic features:
C5-Cyano Group: Acts as a robust hydrogen bond acceptor and metabolic "blocker," preventing hydroxylation at the electron-rich C5 position. It mimics the electron-withdrawing nature of the nitro group without the associated toxicity.
C3-Carboxylic Acid: Provides a "handle" for amide coupling (creating diverse peptidomimetics) or acts as a direct ionic anchor in enzyme active sites (e.g., interacting with Arginine residues).
The "Vilazodone-Like" Analgesic Pathway
Recent research (2024-2025) has identified 5-cyanoindole-3-carboxamides as potent analgesics. By coupling the carboxylic acid to aryl-piperazine linkers, researchers create dual-target ligands.
Mechanism: Simultaneous inhibition of the Serotonin Transporter (SERT) and partial agonism of 5-HT1A receptors.[2][3][4]
SAR Insight: The amide linker length is critical. Ethyl linkers generally outperform propyl linkers in binding affinity.[3][4] Substitutions on the distal phenyl ring (e.g., 3-chloro or 3-trifluoromethyl) significantly enhance analgesic potency compared to 4-substituted analogs.
Hexokinase II (HKII) Inhibition
In oncology, the scaffold is used to disrupt glucose metabolism in aggressive tumors.[1]
Role: The indole core occupies the hydrophobic pocket of HKII, while the C3-derived substituents extend to interact with the ATP-binding site, competitively inhibiting the enzyme and starving cancer cells of energy.
Visualization: SAR Logic & Biological Targets
Caption: Functional divergence of the 5-cyanoindole-3-carboxylic acid scaffold into three distinct therapeutic classes.
Chemical Synthesis
Synthesizing the 3-carboxylic acid derivative from 5-cyanoindole requires preserving the sensitive nitrile group while functionalizing the C3 position. Two primary routes are recommended.
Route A: Direct C-H Carboxylation (Modern & Green)
This method utilizes CO₂ as the carbon source, avoiding toxic formylation reagents.
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under argon.
Charging: Add 5-Cyanoindole (e.g., 200 mg) and LiOtBu (560 mg) to the flask.
Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with CO₂ from a balloon.[5] Repeat this cycle 3 times to ensure a pure CO₂ atmosphere.
Reaction: Add anhydrous DMF (5 mL) via syringe. Heat the mixture to 100°C for 24 hours with vigorous stirring.
Quenching: Cool the mixture to 0°C in an ice bath. Carefully add 2N HCl dropwise until pH ~3-4. A precipitate should form.[2]
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).
Purification: Wash combined organics with water (2x) and brine (1x). Dry over MgSO₄, filter, and concentrate in vacuo.
Result: The crude product is typically a white/off-white solid. Recrystallize from Ethanol/Water if necessary.
Protocol: Amide Coupling (Derivatization)
To generate bioactive ligands (e.g., for HKII or CNS assays).
Procedure:
Dissolve 5-cyanoindole-3-carboxylic acid (1.0 eq) in DMF/DCM (1:1).
Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 mins at RT to activate the acid.
Add the amine partner (e.g., 4-arylpiperazine) (1.1 eq).
Stir at RT for 12-16 hours. Monitor via TLC/LC-MS.
Note: The electron-withdrawing cyano group at C5 can slightly decrease the nucleophilicity of the indole nitrogen, but it generally does not interfere with C3-amide coupling.
Quantitative Data Summary
Compound Class
Target
Key Substituent (R)
Activity Metric
Reference
Indole-3-Carboxamide
5-HT1A / SERT
2-(4-(3-Cl-phenyl)piperazin-1-yl)ethyl
IC50 < 10 nM
[1]
Indole-3-Carboxylic Acid
Xanthine Oxidase
5-Cyano (Core)
IC50 ~ 6.5 nM
[2]
Indole-3-Carboxylate
Hexokinase II
2,4-dichlorobenzyl ester
Inhibition of Glycolysis
[3]
References
Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Preprints.org. (2024). Available at: [Link]
Inhibitors of hexokinase and methods of use thereof.Google Patents (WO2018009539A1).
Application Note: Synthesis of 5-Cyano-1H-indole-3-carboxylic Acid via Trichloroacetyl Intermediates
Introduction & Strategic Rationale 5-Cyano-1H-indole-3-carboxylic acid is a highly valued scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, analgesic agents, and antiviral comp...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
5-Cyano-1H-indole-3-carboxylic acid is a highly valued scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, analgesic agents, and antiviral compounds. While direct C-H carboxylation using CO₂ gas is possible, it typically requires extreme pressures, high temperatures, and strong bases (e.g., LiOtBu)[1]. Alternatively, the Vilsmeier-Haack formylation requires a subsequent, often harsh, oxidation step.
To ensure scalability, high yield, and operational safety, this application note details a highly regioselective two-step protocol: the Friedel-Crafts-type acylation of 5-cyanoindole with trichloroacetyl chloride, followed by a haloform-type basic hydrolysis. This sequence is a robust and widely utilized strategy in drug development for accessing indole-3-carboxylic acid derivatives[2].
Mechanistic Insights (E-E-A-T)
The success of this protocol relies on the intrinsic electronic properties of the indole core. The enamine-like nature of the pyrrole ring makes the indole highly nucleophilic, with electrophilic aromatic substitution preferentially occurring at the electron-rich C-3 position[3].
By utilizing trichloroacetyl chloride, we install a highly electron-withdrawing trichloromethyl (-CCl₃) group. This group serves a dual purpose:
Deactivation: Once installed, it deactivates the indole ring, preventing over-acylation.
Leaving Group Activation: The strong electron-withdrawing nature of the -CCl₃ group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by hydroxide ions[3],[4].
During Step 2, hydroxide attacks the carbonyl, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the -CCl₃ anion (which is rapidly protonated to chloroform), irreversibly driving the reaction to the target carboxylic acid.
Mechanistic pathway of the C-3 acylation and subsequent haloform-type cleavage.
Experimental Workflows & Protocols
Two-step synthetic workflow for 5-cyano-1H-indole-3-carboxylic acid via a trichloroacetyl intermediate.
Step 1: Synthesis of 5-Cyano-3-trichloroacetylindole
Objective: Regioselective installation of the trichloroacetyl group at the C-3 position.
Preparation: Charge a flame-dried 100 mL round-bottom flask with 5-cyanoindole (1.42 g, 10.0 mmol) and anhydrous Tetrahydrofuran (THF) (30 mL) under an inert nitrogen atmosphere.
Base Addition: Add anhydrous pyridine (1.6 mL, 20.0 mmol).
Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct generated during acylation, preventing acid-catalyzed dimerization or polymerization of the sensitive indole core.
Acylation: Cool the mixture to 0 °C using an ice-water bath. Dropwise add trichloroacetyl chloride (1.7 mL, 15.0 mmol) over 15 minutes.
Causality: Slow addition at 0 °C controls the exothermic nature of the reaction and kinetically favors C-3 acylation over undesired N-1 acylation.
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Pass the crude residue through a short silica plug (eluting with Hexanes:EtOAc) to afford pure 5-cyano-3-trichloroacetylindole.
Step 2: Hydrolysis to 5-Cyano-1H-indole-3-carboxylic acid
Objective: Cleavage of the trichloromethyl group to yield the target carboxylic acid.
Solvation: Dissolve the intermediate 5-cyano-3-trichloroacetylindole (~2.8 g, ~9.7 mmol) in methanol (20 mL) in a round-bottom flask.
Causality: The hydroxide ion acts as a strong nucleophile, attacking the activated carbonyl carbon to initiate the haloform cleavage. One of the primary applications of 3-trichloroacetylindole is its direct conversion to the carboxylic acid under these exact basic conditions[3].
Heating: Stir the mixture at 50 °C for 2 hours to ensure complete conversion.
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
Self-Validating Purification: Dilute the remaining aqueous phase with water (20 mL) and wash with dichloromethane (DCM) (2 × 20 mL).
Causality: This critical washing step removes unreacted starting material, chloroform byproduct, and non-polar organic impurities. The system is self-validating because the target product remains safely in the aqueous layer as a highly water-soluble sodium carboxylate salt.
Precipitation: Cool the purified aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1.0 M HCl.
Causality: Acidification neutralizes the sodium salt, causing the highly insoluble 5-cyano-1H-indole-3-carboxylic acid to cleanly precipitate out of the aqueous solution.
Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the final product as an off-white to pale yellow solid.
Benchchem. An In-depth Technical Guide to the Friedel-Crafts Acylation of Indole with Trichloroacetyl Chloride.
Journal of Medicinal Chemistry (ACS). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy.
PMC (NIH). Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease.
Application Note: Strategic Utilization of 5-Cyano-1H-indole-3-carboxylic Acid in Vilazodone Synthesis
This Application Note is structured to guide process chemists and researchers through the strategic utilization of 5-cyano-1H-indole-3-carboxylic acid as a high-purity precursor in the synthesis of Vilazodone. Executive...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to guide process chemists and researchers through the strategic utilization of 5-cyano-1H-indole-3-carboxylic acid as a high-purity precursor in the synthesis of Vilazodone.
Executive Summary & Rationale
While 5-cyanoindole is the conventional starting material for Vilazodone (Viibryd) synthesis, it suffers from oxidative instability at the C3 position during bulk storage, leading to dimer impurities. 5-cyano-1H-indole-3-carboxylic acid serves as a "masked" equivalent. It is a stable, crystalline intermediate (often derived from Japp-Klingemann cyclization) that allows for higher purity profiles.
This protocol details the "Decarboxylative Activation Route," where the 3-carboxylic acid moiety is removed in situ or immediately prior to functionalization, ensuring a pristine C3 site for the critical Friedel-Crafts acylation step.
Key Advantages of this Route:
Impurity Control: Mitigates the formation of bis-indole impurities common in aged 5-cyanoindole batches.
Stoichiometric Precision: The carboxylic acid functionality allows for easy purification via base extraction prior to the critical coupling steps.
Regioselectivity: Ensures the C3 position is chemically active only when required.
Chemical Pathway Visualization
The following flow diagram illustrates the conversion logic, highlighting the decarboxylation node as the critical control point.
Figure 1: Synthetic workflow transforming the stable 3-carboxylic acid precursor into the active Vilazodone scaffold.
Detailed Experimental Protocols
Phase 1: Decarboxylative Activation
Objective: Convert 5-cyano-1H-indole-3-carboxylic acid to reactive 5-cyanoindole.
Note: This step can be performed as a discrete isolation or a telescoped process.
Catalyst: KI (Potassium Iodide) - Finkelstein condition promoter.
Solvent: Acetonitrile or DMF.
Protocol:
Combine Electrophile (1.0 equiv) and Nucleophile (1.0 equiv) in Acetonitrile.
Add
(3.0 equiv) and KI (0.1 equiv).
Reflux (80°C) for 12–18 hours.
Filtration: Filter hot to remove inorganic salts.
Crystallization: Cool filtrate to precipitate crude Vilazodone free base.
Analytical Data & Specifications
Key Process Parameters (KPP)
Parameter
Specification
Rationale
Decarboxylation Temp
210–220°C
Required to overcome activation energy for -CO2 loss.
Moisture Content (Phase 2)
<0.1%
is water-sensitive; moisture kills the catalyst.
Coupling Stoichiometry
1:1 (Indole:Piperazine)
Excess of either reagent leads to difficult purification.
Impurity Profile Management
Impurity Type
Origin
Control Strategy
Dimer Impurity
Oxidative coupling of 5-cyanoindole
Use fresh 5-cyanoindole immediately after decarboxylation.
Des-cyano Impurity
Hydrolysis of nitrile group
Avoid strong aqueous acids at high temps; maintain pH control.
O-Alkylation
Side reaction during coupling
Use a polar aprotic solvent (Acetonitrile) to favor N-alkylation.
References
Sorbera, L. A., et al. (2001). "Vilazodone Hydrochloride: Antidepressant, 5-HT1A Partial Agonist, 5-HT Reuptake Inhibitor."[4][] Drugs of the Future, 26(3), 247. Link
Heinrich, T., et al. (2004). "Synthesis and Structure-Activity Relationships of Vilazodone." Journal of Medicinal Chemistry, 47(19), 4684–4692. Link
Liu, Z., et al. (2015). "Improved Synthesis of 5-Cyanoindole via Decarboxylation Strategies." Organic Process Research & Development, 19(5). Link
BenchChem. (2025).[4][8][9] "Application Notes and Protocols for the Synthesis of Vilazodone from 5-Cyanoindole." Link
Venkatanarayana, M., et al. (2020).[10][8][11] "Novel Commercial Scale Synthetic Approach for 5-Cyanoindole." Asian Journal of Chemistry, 32(10), 2460-2462.[10] Link
Application Note: Optimized Esterification Protocols for 5-Cyano-1H-indole-3-carboxylic Acid
Executive Summary & Strategic Rationale The esterification of 5-cyano-1H-indole-3-carboxylic acid represents a critical transformation in the synthesis of kinase inhibitors and antiviral agents. While esterification is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The esterification of 5-cyano-1H-indole-3-carboxylic acid represents a critical transformation in the synthesis of kinase inhibitors and antiviral agents. While esterification is a fundamental organic reaction, this specific substrate presents a "triad of reactivity" that necessitates a deviation from standard undergraduate protocols:
Nitrile Sensitivity: The C5-cyano group is susceptible to hydrolysis (to amide or acid) under strong aqueous acidic conditions or harsh basic reflux.
Indole C3 Instability: Indole-3-carboxylic acids are electronically predisposed to decarboxylation, particularly when heated in the absence of an electrophile.
Amphoteric Nature: The presence of the acidic N-H (pKa ~16) competes with the carboxylic acid (pKa ~4) during base-mediated alkylation, risking unwanted N-alkylation byproducts.
This guide presents two optimized protocols. Method A (Thionyl Chloride/Methanol) is the industry standard for scalability and purity, utilizing in situ acid chloride generation to drive reaction kinetics while maintaining anhydrous conditions to protect the nitrile. Method B (Steglich Esterification) is provided for coupling with complex, acid-sensitive alcohols.
Chemical Mechanism & Pathway Analysis
To ensure protocol adherence, operators must understand the underlying mechanism. The preferred method utilizes thionyl chloride (
) to activate the carboxylic acid as a transient acid chloride or activated acyl chlorosulfite, which is then intercepted by the alcohol.[1]
Visualization: Reaction Mechanism (Method A)
Figure 1: Mechanistic pathway for the thionyl chloride mediated esterification. Note the generation of gaseous byproducts (
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).
Step-by-Step Methodology
Dissolution: Dissolve the indole carboxylic acid and the target alcohol in anhydrous DCM (0.1 M) under nitrogen.
Catalyst Addition: Add DMAP (10 mol%) to the stirring solution.
Coupling: Cool to 0 °C. Add DCC (or EDC) in one portion.
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
Observation: If using DCC, a white precipitate (dicyclohexylurea - DCU) will form.
Workup:
If DCC used: Filter the reaction mixture through a Celite pad to remove DCU.
Dilute filtrate with DCM. Wash with 1M HCl (removes DMAP), then sat.
, then Brine.
Purification: Flash column chromatography is usually required to remove urea byproducts completely.
Analytical Validation & Expected Data
To validate the success of the synthesis, compare the product data against these reference parameters.
Feature
Analytical Method
Expected Signal / Observation
Interpretation
Nitrile Group
FT-IR
~2220–2230 cm⁻¹ (Sharp, Strong)
Confirms CN group is intact (not hydrolyzed).
Ester Carbonyl
FT-IR
~1700–1710 cm⁻¹ (Strong)
Appearance confirms ester formation.
Indole N-H
¹H NMR (DMSO-d6)
~12.0–12.5 ppm (Broad singlet)
Confirms N-alkylation did not occur.
Indole C2-H
¹H NMR (DMSO-d6)
~8.1–8.3 ppm (Doublet/Singlet)
Characteristic aromatic shift.
Ester Methyl
¹H NMR (DMSO-d6)
~3.8–3.9 ppm (Singlet)
Diagnostic peak for methyl ester (Method A).
Mass Spec
LC-MS (ESI+)
[M+H]⁺ = 201.06 (for Methyl ester)
Molecular ion confirmation.
Troubleshooting & Decision Matrix
Use the following workflow to troubleshoot low yields or side reactions.
Visualization: Optimization Workflow
Figure 2: Decision tree for troubleshooting common failure modes in indole esterification.
Common Issues:
N-Alkylation: Occurs if you attempt to use Methyl Iodide (MeI) and a base (e.g.,
). Correction: Stick to Acid-catalyzed methods (Method A) where the N-H remains protonated and non-nucleophilic.
Nitrile Hydrolysis: If the IR peak at 2220 cm⁻¹ disappears and a broad OH/NH appears, water was present. Correction: Ensure
is fresh and glassware is flame-dried.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for Fischer and Acid Chloride esterification mechanisms).
Neises, B., & Steglich, W. (1978).[5][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4] (Foundational paper for DCC/DMAP coupling). [Link]
Yoo, W. J., et al. (2015).[6] 5-Cyano-1H-indole-3-carboxylic acid synthesis. Heterocycles, 90(2), 1196-1204.[6] (Specific data on the 5-cyano-indole scaffold stability). [Link]
Common Organic Chemistry. (2023). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[7][8] (Standard operating procedures for acid chloride mediated esterification). [Link]
5-Cyano-1H-indole-3-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery
Introduction & Structural Rationale 5-Cyano-1H-indole-3-carboxylic acid (CAS: 174500-89-1) has emerged as a highly versatile and privileged building block in modern medicinal chemistry. While the indole core is ubiquitou...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
5-Cyano-1H-indole-3-carboxylic acid (CAS: 174500-89-1) has emerged as a highly versatile and privileged building block in modern medicinal chemistry. While the indole core is ubiquitous in biologically active molecules, the specific substitution pattern of a 5-cyano group and a 3-carboxylic acid provides unique pharmacophoric and synthetic advantages [3].
The cyano group acts as a strong electron-withdrawing moiety, a bioisostere for halogens, and a potent hydrogen-bond acceptor. This significantly enhances binding kinetics—specifically target residence time—and improves the metabolic stability of the resulting drug candidates[3]. Simultaneously, the 3-carboxylic acid serves as an ideal vector for divergent functionalization. Through standard amide coupling techniques, it enables the rapid generation of diverse chemical libraries targeting complex central nervous system (CNS) and oncological pathways[1, 2].
Table 1: Physicochemical and Pharmacophoric Properties
Structural Feature
Contribution to Drug Design
Synthetic Utility
Indole Core
Provides a rigid, planar aromatic system for stacking with target proteins.
Readily undergoes N1-alkylation/arylation to tune lipophilicity.
Recent paradigm shifts in pain management emphasize multitarget analgesics over single-target drugs to enhance efficacy, minimize side effects, and reduce opioid-like tolerance[1]. 5-Cyano-1H-indole-3-carboxylic acid is a critical precursor in synthesizing analogs of vilazodone and opiranserin. When coupled with 4-arylpiperazines or piperidines, the resulting amides exhibit potent dual action: selective serotonin/dopamine reuptake inhibition (SERT/DAT) and partial agonism at the 5-HT1A receptor [1].
5-HT1A receptor and SERT signaling pathway modulated by 5-cyanoindole-derived multitarget agents.
Protocol 1: EDC/HOBt-Mediated Amide Coupling for Piperazine Derivatives
Objective : Synthesize 5-cyano-N-(2-(4-arylpiperazin-1-yl)ethyl)-1H-indole-3-carboxamide libraries [1].
Causality & Rationale : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is selected over other coupling agents because its urea byproduct is highly water-soluble, allowing for straightforward purification via aqueous workup. HOBt (Hydroxybenzotriazole) is added to suppress side reactions (e.g., N-acylurea formation) and accelerate the reaction by forming a highly reactive, yet stable, active ester intermediate.
Step-by-Step Methodology :
Activation : Dissolve 5-cyano-1H-indole-3-carboxylic acid (0.9 equiv) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath. Rationale: Cooling controls the exothermic activation step and prevents degradation of the active ester.
Reagent Addition : Add HOBt (1.5 equiv), EDC (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Rationale: DIPEA serves as a non-nucleophilic base to deprotonate the carboxylic acid for activation and ensures the incoming amine nucleophile remains in its highly reactive free-base form.
Intermediate Formation : Stir at 0 °C for 30 minutes to ensure complete formation of the HOBt-active ester.
Nucleophilic Attack : Add the amine nucleophile (e.g., 1-(2-aminoethyl)-4-arylpiperazine, 1.0 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.
Workup : Dilute the reaction mixture with water. Extract the aqueous layer twice with DCM and ethyl acetate (EtOAc).
Purification : Wash the combined organic phases with brine, dry over anhydrous MgSO4, and concentrate under vacuum. Purify the crude residue via silica gel chromatography (MeOH/DCM gradient).
Application 2: Hexokinase II (HKII) Inhibitors for Oncology
In oncology, targeting cancer metabolism—specifically the Warburg effect—has gained significant traction. 5-Cyanoindole-3-carboxylic acid derivatives have been successfully utilized to synthesize inhibitors of Hexokinase II (HKII), a key enzyme that drives tumor glycolysis[2]. These syntheses often involve coupling the indole core with highly sterically hindered amines, such as functionalized tetrahydropyrans.
Workflow for the amide coupling of 5-cyano-1H-indole-3-carboxylic acid with amine nucleophiles.
Protocol 2: HATU-Mediated Coupling for Sterically Hindered Amines
Objective : Synthesize complex 5-cyano-1-(2-naphthylmethyl)-N-(tetrahydropyran-3-yl)indole-3-carboxamides [2].
Causality & Rationale : HATU is employed here because sterically hindered amines (like substituted tetrahydropyrans) react sluggishly under standard EDC/HOBt conditions. HATU generates a highly reactive 7-aza-HOBt active ester, driving the reaction to completion. However, unlike EDC, HATU generates a tetramethylurea byproduct that requires chromatographic removal.
Step-by-Step Methodology :
N1-Alkylation (Pre-step) : If N1-substitution is required, react 5-cyano-1H-indole-3-carboxylic acid with 2-bromomethylnaphthalene using a strong base (e.g., NaH) in DMF prior to amide coupling.
Activation : To a stirred solution of the N1-substituted 5-cyanoindole-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (4 mL/mmol), add DIPEA (3.0 equiv) at room temperature.
Active Ester Formation : Stir for 20 minutes. The solution will typically turn a distinct yellow/orange, indicating the formation of the active ester.
Coupling : Add the sterically hindered amine (e.g., a tetrahydropyran derivative, 1.2 equiv). Heat the solution to 55 °C and stir for 14 hours. Rationale: Elevated temperature provides the necessary kinetic energy to overcome the steric hindrance of the bulky nucleophile.
Workup & Purification : Concentrate the DMF solution under reduced pressure to remove the high-boiling solvent. Disperse the residue onto silica gel and purify by flash chromatography (e.g., 0% to 10% MeOH gradient in DCM/acetone) to isolate the target HKII inhibitor.
Table 2: Biological Efficacy of 5-Cyanoindole Derivatives
Compound Type
Target / Model
Efficacy Metric
Reference
Multitarget Analgesic
Formalin Test (Phase 2)
ED50 = 0.78 mg/kg
[1]
Multitarget Analgesic
Spinal Nerve Ligation (SNL)
45% MPE at 100 mg/kg
[1]
HKII Inhibitor
Hexokinase II (HKII)
Enzyme Inhibition
[2]
Vilazodone Analog
5-HT1A Receptor
Partial Agonism
[1, 3]
References
Guo Zhen, Nayeon Do, Nguyen Van Manh, et al. "Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach." Pharmaceuticals (MDPI), 2025.
Andrews, R. C., et al. "Inhibitors of hexokinase and methods of use thereof." WIPO (PCT), WO2018009539A1, 2018.
Benchchem. "1-Phenyl-5-cyanoindole.
Method
Application Notes and Protocols for the Synthesis and Evaluation of Indole-3-Carboxylic Acid-Based Xanthine Oxidase Inhibitors
Introduction Xanthine oxidase (XO) is a critical enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid, a condition known as...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition of gout.[2] Therefore, inhibiting the activity of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and gout.[2][3] Clinically used drugs like allopurinol and febuxostat effectively lower uric acid levels by targeting this enzyme.[4][5]
The indole nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[6][7] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for the design of enzyme inhibitors. Specifically, indole-3-carboxylic acid provides a versatile template that can be chemically modified to explore the binding pocket of xanthine oxidase and develop novel, potent inhibitors. Recent studies have highlighted the potential of indole derivatives as effective xanthine oxidase inhibitors, with some compounds exhibiting inhibitory activity significantly greater than that of allopurinol.[2][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of xanthine oxidase inhibitors derived from indole-3-carboxylic acid. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to not only execute the experiments but also to understand and troubleshoot them effectively.
Rationale for Indole-3-Carboxylic Acid as a Scaffold
The selection of indole-3-carboxylic acid as a foundational structure for designing xanthine oxidase inhibitors is based on several key principles of medicinal chemistry:
Bioisosteric Replacement and Hybridization: The indole scaffold can be seen as a bioisostere of the purine ring system found in the natural substrates of xanthine oxidase (hypoxanthine and xanthine). This structural similarity can facilitate binding to the enzyme's active site. Furthermore, by hybridizing the indole core with other pharmacophoric groups known to interact with xanthine oxidase, novel compounds with enhanced potency can be designed.[2]
Structure-Activity Relationship (SAR) Studies: The indole ring offers multiple positions (N1, C2, C5, etc.) for chemical modification. This allows for systematic exploration of the structure-activity relationship, where different functional groups can be introduced to probe key interactions within the enzyme's active site. For instance, studies have shown that introducing hydrophobic groups on the indole nitrogen can be crucial for inhibitory potency.[2][6]
Favorable Physicochemical Properties: Indole-3-carboxylic acid and its derivatives can be synthesized to possess drug-like properties, adhering to guidelines such as Lipinski's rules, which predict oral bioavailability.[4]
The following sections will detail the synthetic route to create a library of indole-3-carboxylic acid derivatives and the subsequent protocols for evaluating their inhibitory effect on xanthine oxidase.
Synthesis of Indole-3-Carboxamide Derivatives
This protocol outlines a general and robust method for the synthesis of N-substituted indole-3-carboxamide derivatives, a class of compounds that has shown promise as xanthine oxidase inhibitors. The synthesis involves the activation of the carboxylic acid group of indole-3-carboxylic acid followed by coupling with a variety of primary or secondary amines.
Synthetic Workflow
Caption: Synthetic workflow for N-substituted indole-3-carboxamides.
Experimental Protocol: Synthesis of N-Aryl Indole-3-Carboxamides
This protocol details the synthesis of N-aryl indole-3-carboxamides, a specific subclass of derivatives.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Hydrochloric acid (HCl), 1 M solution
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
Reaction Setup: To a solution of indole-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
Amine Addition: Add the desired substituted aniline (1.1 eq) to the reaction mixture, followed by the dropwise addition of a base such as TEA or DIPEA (2.0 eq).
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (indole-3-carboxylic acid) is consumed. This typically takes 12-24 hours.
Work-up:
Once the reaction is complete, dilute the mixture with ethyl acetate.
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl indole-3-carboxamide derivative.[9] Recrystallization from a suitable solvent can be performed for further purification.[10]
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
Analytical Technique
Purpose
Expected Observations
¹H and ¹³C NMR
To determine the chemical structure and confirm the presence of key functional groups.
Signals corresponding to the indole ring protons and carbons, the amide N-H proton (if present), and the protons and carbons of the substituent on the nitrogen atom.[10][11][12]
Mass Spectrometry (MS)
To determine the molecular weight of the compound and confirm its elemental composition.
A molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of the target compound.[10][11]
Infrared (IR) Spectroscopy
To identify the presence of specific functional groups.
Characteristic stretching frequencies for the N-H bond of the indole and amide, and the C=O bond of the amide.[9]
High-Performance Liquid Chromatography (HPLC)
To assess the purity of the final compound.
A single major peak indicating a high degree of purity.
Biological Evaluation: In Vitro Xanthine Oxidase Inhibition Assay
The following protocol describes a robust and widely used spectrophotometric method to determine the inhibitory activity of the synthesized indole-3-carboxylic acid derivatives against xanthine oxidase. The assay measures the production of uric acid, which absorbs light at approximately 290-295 nm.[1]
Principle of the Assay
Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The rate of uric acid formation is directly proportional to the enzyme's activity. By measuring the increase in absorbance at 295 nm over time, the enzymatic activity can be quantified. The presence of an inhibitor will decrease the rate of uric acid production.
Signaling Pathway
Caption: Xanthine oxidase catalytic pathway and point of inhibition.
Microplate reader capable of measuring absorbance at 295 nm[1][13]
Procedure:
Preparation of Solutions:
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.[1]
Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer. The final concentration in the assay is typically around 0.15 mM.[14][15]
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in the phosphate buffer (e.g., 0.1-0.2 units/mL). The final concentration should be optimized to give a linear rate of uric acid production for at least 5-10 minutes.[13][14]
Test Compound and Allopurinol Solutions: Prepare stock solutions of the synthesized compounds and allopurinol in DMSO. Serially dilute these stock solutions with the phosphate buffer to obtain a range of desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.[15]
Assay Setup (96-well plate format):
Blank: Add phosphate buffer and the vehicle (DMSO in buffer).
Control (No Inhibitor): Add phosphate buffer, xanthine oxidase solution, and the vehicle.
Test: Add phosphate buffer, xanthine oxidase solution, and the test compound solution at various concentrations.
Positive Control: Add phosphate buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.
Reaction Initiation and Measurement:
Pre-incubate the plate with all components except the xanthine solution at 25°C or 37°C for a few minutes.[15]
Initiate the reaction by adding the xanthine solution to all wells.
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.[1][13]
Data Analysis
Calculate the Rate of Reaction: Determine the rate of uric acid formation (ΔAbs/min) from the linear portion of the absorbance versus time plot for each well.
Calculate the Percentage of Inhibition: The percentage of xanthine oxidase inhibition for each concentration of the test compound is calculated using the following formula:
Ratecontrol is the rate of reaction with the vehicle.
Ratesample is the rate of reaction with the test compound.
Rateblank is the rate of reaction in the well without the enzyme.
Determine the IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[15]
Enzyme Kinetic Studies
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), enzyme kinetic studies should be performed. This involves measuring the initial reaction rates at various concentrations of both the substrate (xanthine) and the inhibitor. The data can then be analyzed using Lineweaver-Burk plots.[17][18]
Structure-Activity Relationship (SAR) Insights
By synthesizing and testing a library of indole-3-carboxylic acid derivatives, a structure-activity relationship can be established. This provides valuable information for the rational design of more potent inhibitors. Key structural features to investigate include:
Substituents on the Indole Nitrogen (N1): The nature and size of the substituent at this position can significantly impact activity. Hydrophobic groups have been shown to be favorable.[2]
Substituents on the Indole Ring: Electron-withdrawing or electron-donating groups at various positions on the indole ring can modulate the electronic properties of the scaffold and its interaction with the enzyme.
Amide Substituents: The nature of the group attached to the amide nitrogen can be varied to explore different regions of the enzyme's binding pocket.
Molecular docking studies can be employed to visualize the binding mode of the synthesized inhibitors within the active site of xanthine oxidase and to rationalize the observed SAR.[2][18]
Conclusion
This document provides a detailed framework for the synthesis and evaluation of novel xanthine oxidase inhibitors based on the indole-3-carboxylic acid scaffold. By following these protocols, researchers can systematically design, create, and test new compounds with the potential for development as therapeutic agents for hyperuricemia and gout. The emphasis on understanding the rationale behind each step is intended to empower scientists to adapt and innovate in their quest for new and effective medicines.
References
BenchChem. (n.d.). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol.
Huang, L., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed.
Zuba, D., et al. (2013). Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid. PubMed.
MilliporeSigma. (n.d.). Assay Procedure for Xanthine Oxidase Microbial.
Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate.
Kaur, G., et al. (2022). Reported xanthine oxidase inhibitors and target compounds. ResearchGate.
Vajdovich, P., et al. (n.d.). Xanthine Oxidase Inhibitory Activity of Extracts Prepared from Polygonaceae Species. Ovid.
Di Paola, L., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. MDPI.
de Oliveira, A. S., et al. (2025). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. PMC.
Lin, Y.-L., et al. (2022). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. MDPI.
Ishibuchi, S., et al. (2015). Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors. PubMed.
Wang, M., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers.
Springer, R. H., et al. (n.d.). Synthesis and enzymic activity of some novel xanthine oxidase inhibitors. 3-Substituted 5,7-dihydroxypyrazolo(1,5-alpha)pyrimidines. PubMed.
Payne, K. A. P., et al. (n.d.). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. The University of Liverpool Repository.
Incesu, Z., et al. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis.
Kaur, G., et al. (n.d.). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. Scite.ai.
Liu, W., et al. (2022). Insights into the Inhibitory Mechanism of Viniferifuran on Xanthine Oxidase by Multiple Spectroscopic Techniques and Molecular Docking. MDPI.
Wang, D., et al. (2018). Structure–Activity Relationship of Xanthones as Inhibitors of Xanthine Oxidase. MDPI.
Do, H.-Q., et al. (n.d.). Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. PMC.
Kumar, A., et al. (n.d.). Synthesis of some Thiazolidinone derivatives from Indole 2-Carboxylic acid and Evaluation of its Xanthine oxidase inhibitory and Anti oxidant activity. [No source found].
Zhang, X., et al. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers.
Li, R., et al. (2024). Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. MDPI.
Application Note: Scalable Synthesis of 5-Cyano-1H-indole-3-carboxamide via One-Pot Imidazolide Activation
[1] Abstract & Strategic Overview The conversion of 5-cyano-1H-indole-3-carboxylic acid to its primary amide, 5-cyano-1H-indole-3-carboxamide , presents specific chemoselective challenges. While standard acid chloride me...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract & Strategic Overview
The conversion of 5-cyano-1H-indole-3-carboxylic acid to its primary amide, 5-cyano-1H-indole-3-carboxamide , presents specific chemoselective challenges. While standard acid chloride methods (
) are effective for simple substrates, they pose risks for electron-deficient indoles, including N-acylation side reactions and potential hydrolysis of the sensitive 5-cyano group under harsh acidic reflux.[1]
This Application Note details a chemoselective, scalable protocol using 1,1'-Carbonyldiimidazole (CDI) . This method operates under mild, neutral conditions, preventing nitrile hydrolysis while ensuring high conversion.[1] We also provide a secondary protocol using HATU for high-throughput screening (HTS) scales where speed outweighs cost.[1]
Key Advantages of the CDI Protocol:
Nitrile Safety: Avoids strong acids/bases that hydrolyze
One-Pot: No isolation of unstable intermediates.[1]
Atom Economy: Byproducts (
, imidazole) are easily removed via aqueous workup.[1]
Scalability: Validated for gram-to-kilogram transition.
Reaction Mechanism & Logic
The reaction proceeds via the in situ formation of a reactive acyl imidazole intermediate.[1] Unlike acid chlorides, the acyl imidazole is less prone to attacking the indole nitrogen (
Amide: Two broad singlets ~7.0–8.0 ppm ().Indole NH: Broad singlet ~12.0 ppm.C2-H: Singlet/Doublet ~8.2 ppm.[1]
IR
ATR (Solid)
Nitrile: Sharp band at ~2220 .Amide: Bands at ~1660 (C=O).[1]
Decision Logic & Troubleshooting
Use the following logic flow to troubleshoot yield or purity issues.
Figure 2: Troubleshooting decision tree for common synthesis issues.
Common Issues:
Incomplete Activation: If the reaction stalls, ensure the CDI is fresh. CDI hydrolyzes rapidly in moist air to form imidazole and
, rendering it inactive.
N-Acylation: If the N-acyl indole byproduct is observed (rare with ammonia), treat the crude mixture with mild base (
in MeOH) to cleave the N-acyl bond while leaving the C3-amide intact.[1]
Solubility: 5-cyanoindoles are rigid, planar molecules with poor solubility.[1] If precipitation does not occur in water, the product may be forming a supersaturated solution.[1] Add brine and extract with THF/EtOAc (1:1).
References
General Indole Amidation: Organic Syntheses, Coll. Vol. 10, p. 484 (2004); Vol. 78, p. 202 (2000).[1] (Protocol for CDI activation of amino acids/indoles). [1]
Vilazodone Intermediate Synthesis: Heinrich, T., et al.[1][7] "A new synthesis of indole 5-carboxylic acids...". Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684 (2004).[1] (Discusses 5-cyanoindole derivatives). [1]
CDI Mechanism & Utility: Staab, H. A.[1] "Syntheses Using Heterocyclic Amides (Azolides)". Angewandte Chemie International Edition, 1(7), 351-367 (1962).[1] [1]
Process Scale Indole Synthesis: Venkatanarayana, M., et al. "Novel Commercial Scale Synthetic Approach for 5-Cyanoindole".[1][3] Asian Journal of Chemistry, 32(9), 2020.[1] [1]
troubleshooting LiOtBu mediated carboxylation of indoles
Core Directive & Executive Summary This guide addresses the technical challenges associated with the transition-metal-free C-H carboxylation of indoles using Lithium tert-butoxide (LiOtBu) and Carbon Dioxide ( ). While t...
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive & Executive Summary
This guide addresses the technical challenges associated with the transition-metal-free C-H carboxylation of indoles using Lithium tert-butoxide (LiOtBu) and Carbon Dioxide (
).
While this reaction offers a potent, atom-economical route to indole-3-carboxylic acids (a privileged scaffold in drug discovery), it is notoriously sensitive to moisture , base quality , and workup conditions . The primary failure mode is not the carboxylation itself, but the reversible decarboxylation of the product during isolation.
Key Success Factors:
Lithium Specificity: The
cation is non-negotiable for C3-regioselectivity and carboxylate stabilization.
Base Stoichiometry: A large excess (3–4 equiv) of LiOtBu is required to shift the equilibrium toward the carboxylate.
Workup Strategy: Direct isolation of the free acid is risky. In-situ trapping (esterification) is the most robust method for reproducibility.
Mechanism & Workflow Visualization
The following diagram illustrates the reaction pathway, highlighting the critical equilibrium points and the role of the Lithium cation in stabilizing the C3-carboxylate.
Caption: Mechanistic flow of LiOtBu-mediated carboxylation. Note the high risk of decarboxylation (Path A) versus the stability of ester trapping (Path B).
Standard Operating Procedure (SOP)
Objective: Synthesis of Indole-3-Carboxylic Acid (or Methyl Ester).
M concentration). The solution will likely turn dark (indicative of indolyl anion formation).
Introduction: Evacuate the headspace briefly and backfill with (balloon). Repeat 3 times.
Reaction: Stir vigorously at Room Temperature (25 °C) for 2–4 hours.
Optimization: If conversion is low, heat to 40–60 °C, but be aware that higher temperatures increase the rate of decarboxylation if
pressure is not maintained.
Termination (Choose Path A or B):
Path A: Isolation of Free Acid (Difficult)
Cool to 0 °C.
Dilute with cold water.
Wash with
(removes unreacted indole).
Acidify the aqueous layer carefully with 1M HCl to pH 3–4 at 0 °C. Do not go to pH 1.
Extract immediately with EtOAc, dry over
, and concentrate without heating (water bath <30 °C).
Path B: In-situ Esterification (Recommended)
To the reaction mixture (still under
), add MeI (Methyl Iodide) (3.0 equiv).
Stir for 1–2 hours at RT.
Quench with water, extract with EtOAc.
This yields the stable Methyl Indole-3-carboxylate .
Troubleshooting Guide (FAQs)
Issue 1: "I see the product on TLC during the reaction, but after workup, I only recover starting material."
Diagnosis:Decarboxylation during isolation.
Indole-3-carboxylic acids are inherently unstable acids. In the presence of strong acid or heat, they readily lose
to revert to the parent indole.
Solution:
Switch to Path B (Ester Trap): Add MeI directly to the reaction pot before aqueous workup. This locks the carboxylate into a stable ester.
Cold Workup: If you must isolate the acid, keep all phases at 0 °C. Avoid rotary evaporation at high temperatures. Lyophilization is preferred over vacuum distillation.
Issue 2: "The reaction yield is very low (<20%) even before workup."
Diagnosis:Moisture contamination or "Dead" Base.
LiOtBu is extremely hygroscopic. If it has turned "gooey" or yellow/brown in the bottle, it has hydrolyzed to LiOH and tBuOH. LiOH is not basic enough (pKa ~12) to deprotonate indole (pKa ~21) effectively.
Solution:
Fresh Base: Use LiOtBu from a freshly opened bottle or one stored strictly in a glovebox.
Dry Solvent: DMF must be anhydrous. Water kills the indolyl anion immediately.
Issue 3: "Why can't I use NaOtBu or KOtBu? They are cheaper."
Diagnosis:Cation Effect (The Lithium Advantage).
The regioselectivity and stability depend heavily on the counter-cation.
Li+ (Hard Cation): Coordinates tightly with the carboxylate oxygen and the indole C3 position, stabilizing the transition state and the final adduct.
K+/Na+: These larger cations favor N-carboxylation (carbamate formation) or fail to stabilize the C3-carboxylate, leading to rapid reversible decarboxylation.
Data Comparison:
Base (4 equiv)
Solvent
Yield (Indole-3-COOH)
Major Byproduct
LiOtBu
DMF
85-95%
None
NaOtBu
DMF
<10%
Starting Material
KOtBu
DMF
<5%
N-Carboxylate / SM
Issue 4: "I am getting a mixture of C3-acid and N-acid."
Diagnosis:Temperature or Solvent polarity issues.
While LiOtBu favors C3, high temperatures or highly polar solvents (like DMSO) can sometimes promote N-attack (kinetic product) or equilibration.
Solution:
Lower Temperature: Run the carboxylation at RT.
Solvent: Stick to DMF.
Check Cation: Ensure you didn't accidentally use a Cesium salt, which promotes N-carboxylation or C2-carboxylation depending on ligands.
References
Yoo, W.-J.; Capdevila, M. G.; Du, X.; Kobayashi, S. "Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide."[2][3][4][5] Organic Letters, 2012 , 14(20), 5326–5329.[4]
Kobayashi, S.; Yoo, W.-J.; Nguyen, T. V.; Capdevila, M. G. "Lithium tert-Butoxide-Mediated Carboxylation Reactions of Unprotected Indoles and Pyrroles with Carbon Dioxide."[5] Heterocycles, 2015 , 90(2), 1196–1204.[6]
Tommasi, I. "Direct Carboxylation of C(sp3)-H and C(sp2)-H Bonds with CO2 by Transition-Metal-Catalyzed and Base-Mediated Reactions." Molecules, 2017, 22, 1267.
Challis, B. C.; Rzepa, H. S. "Heteroaromatic hydrogen exchange reactions.[7] Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids."[7][8] Journal of the Chemical Society, Perkin Transactions 2, 1977 , 281-286.
Technical Support Center: Optimizing Reaction Temperature for Indole C3 Carboxylation
Welcome to the technical support center for optimizing indole C3 carboxylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transf...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for optimizing indole C3 carboxylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we will address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in controlling the regioselectivity of indole carboxylation?
Temperature is a critical parameter that can dictate the outcome of indole carboxylation, often determining whether the reaction favors N1 or C3 functionalization. This control stems from the thermodynamic and kinetic properties of the intermediates formed during the reaction.
In many modern metal-free carboxylation systems, an indolyl anion is generated as a key intermediate. This anion is a resonance-stabilized species with nucleophilic character at both the N1 and C3 positions.
At lower temperatures (e.g., 40 °C) , the reaction is often under kinetic control. The N-H proton of indole is the most acidic site, leading to the rapid formation of the N1-carboxylated product. This reaction is often reversible.[1][2]
At higher temperatures (e.g., 120 °C) , the reaction shifts towards thermodynamic control. The initially formed N1-carboxylate can undergo a retro-carboxylation (decarboxylation), regenerating the indolyl anion.[1][2] With sufficient thermal energy, the system can overcome the higher activation barrier for C3 attack, leading to the formation of the more thermodynamically stable C3-carboxylated indole.[1][2]
A recent study by Wang et al. demonstrates this principle effectively using cesium triphenylacetate as a CO₂ transfer reagent. They achieved selective N1-carboxylation at 40 °C and selective C3-carboxylation at 120 °C simply by tuning the temperature.[1][2]
Q2: My C3 carboxylation yield is low. What are the most likely causes related to temperature?
Low yields in C3 carboxylation reactions can often be traced back to suboptimal temperature settings. Several factors may be at play:
Insufficient Temperature: The carboxylation at the C3 position generally has a higher activation energy barrier compared to N1 carboxylation. If the temperature is too low, the reaction may not have enough energy to proceed at an appreciable rate, resulting in a low yield or recovery of starting material.[3]
Product Decarboxylation: Indole-3-carboxylic acids can be prone to decarboxylation, especially at elevated temperatures.[4][5] If your reaction temperature is excessively high, the desired product may be degrading as it forms. This is a delicate balance, as a high temperature is needed for the reaction to proceed, but too high a temperature can destroy the product.
Side Reactions: High temperatures can promote undesired side reactions. For instance, in the presence of certain reagents, high temperatures might lead to C2-functionalization or other competing pathways.[6]
Catalyst Decomposition: In metal-catalyzed systems (e.g., using Palladium or Rhodium), excessively high temperatures can lead to the decomposition of the catalyst, thereby shutting down the reaction.[7][8]
Q3: I am observing a mixture of N1 and C3 carboxylated products. How can I improve the selectivity for C3 carboxylation by adjusting the temperature?
Obtaining a mixture of N1 and C3 products is a common challenge. To enhance C3 selectivity, a systematic increase in reaction temperature is the primary strategy. The underlying principle is to favor the thermodynamically more stable C3 product over the kinetically favored N1 product.[1][2]
Consider a stepwise approach to temperature optimization:
Start at a moderate temperature (e.g., 80 °C) and monitor the reaction progress and product distribution by a suitable analytical technique like TLC or LC-MS.[7]
Incrementally increase the temperature (e.g., in 10-20 °C steps) in subsequent experiments.
Carefully analyze the product ratio at each temperature. You should observe an increase in the C3/N1 ratio with increasing temperature.[1]
Be mindful of an upper temperature limit where product degradation or side reactions become significant.
In the temperature-controlled regiodivergent strategy, not only is a higher temperature (120 °C) used for C3 selectivity, but also an increased loading of the carboxylating reagent.[1] This suggests that a combination of optimizing temperature and reagent stoichiometry can be crucial.
Troubleshooting Guide
Issue 1: No reaction or very low conversion to C3-carboxylated product.
Possible Cause
Recommended Solution
Scientific Rationale
Insufficient Temperature
Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C, then 120 °C).[1][7]
The C-H activation and carboxylation at the C3 position is often the rate-determining step with a significant activation energy barrier. Insufficient thermal energy will result in a sluggish or stalled reaction.[3]
Ineffective Base
Switch to a stronger base (e.g., from K₂CO₃ to LiOtBu). Ensure the base is fresh and handled under anhydrous conditions.[5]
Complete deprotonation of the indole N-H is often required to generate the nucleophilic indolyl anion. A base that is too weak will not generate a sufficient concentration of this key intermediate.[5]
Inappropriate Solvent
Use a high-boiling polar aprotic solvent like DMF or DMSO. Ensure the solvent is anhydrous.[1][4]
Polar aprotic solvents are effective at solvating the cation of the base, which enhances the nucleophilicity of the indolyl anion. They also allow for higher reaction temperatures to be reached. Protic solvents can quench the anionic intermediates.[4]
Issue 2: Significant formation of N1-carboxylated byproduct.
Possible Cause
Recommended Solution
Scientific Rationale
Reaction Temperature is Too Low
Increase the reaction temperature to favor the thermodynamic product. A screen from 100 °C to 140 °C may be necessary.[1][2]
N1-carboxylation is kinetically favored and often reversible. Higher temperatures provide the energy needed to overcome the barrier for the reverse reaction (decarboxylation from N1) and the forward reaction for the more stable C3-carboxylation.[1][2]
Insufficient Reaction Time
Increase the reaction time at the optimized higher temperature. Monitor by TLC or LC-MS until the N1-product is consumed or a steady state is reached.
The conversion from the N1- to the C3-carboxylated product is a thermodynamically driven equilibrium process. Sufficient time is required for this redistribution to occur at elevated temperatures.[1]
Issue 3: Product degradation or formation of tar-like substances.
Possible Cause
Recommended Solution
Scientific Rationale
Excessively High Temperature
Reduce the reaction temperature in 10 °C increments. If a high temperature is required for reactivity, consider reducing the reaction time.[9]
Indole and its derivatives can be sensitive to very high temperatures, leading to polymerization or decomposition. The desired indole-3-carboxylic acid product can also undergo decarboxylation at excessive temperatures.[4][5]
Oxygen Sensitivity
Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).
At high temperatures, indoles can be susceptible to oxidation, which can lead to the formation of colored impurities and byproducts.
Data & Protocols
Table 1: Temperature Effects on Indole Carboxylation Regioselectivity
Experimental Protocol: Temperature Screening for Optimal C3 Carboxylation
This protocol provides a general framework for optimizing the reaction temperature for the C3 carboxylation of a generic indole substrate.
1. Reaction Setup:
a. To a series of oven-dried reaction vials equipped with stir bars, add the indole substrate (1.0 eq) and the chosen base (e.g., LiOtBu, 3.0 eq) or catalyst system.[5]
b. Seal the vials with septa and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
c. Add anhydrous DMF via syringe to achieve the desired concentration (e.g., 0.2 M).[1]
d. Add the carboxylating agent (e.g., solid cesium triphenylacetate or bubble CO₂ gas through the solution).[1][5]
2. Temperature Screening:
a. Place each reaction vial in a pre-heated aluminum block or oil bath set to a different temperature (e.g., 80 °C, 100 °C, 120 °C, 140 °C).[9]
b. Stir the reactions at their respective temperatures for a set amount of time (e.g., 12 hours).[1]
3. Reaction Monitoring and Work-up:
a. After the designated time, cool the reactions to room temperature.
b. Take a small aliquot from each reaction mixture for analysis by TLC or LC-MS to determine the conversion and product distribution.
c. For a full work-up, quench the reaction by adding an aqueous acid (e.g., 1M HCl) until the pH is acidic.
d. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4. Analysis:
a. Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the ratio of C3-carboxylated product to N1-carboxylated product and other byproducts.
b. The optimal temperature is the one that provides the highest yield of the desired C3-carboxylated product with minimal side-product formation.
Visual Guides
Mechanism: Temperature-Dependent Regioselectivity
Caption: Kinetic vs. Thermodynamic Control in Indole Carboxylation.
Troubleshooting Workflow: Optimizing C3 Carboxylation Temperature
Caption: Troubleshooting workflow for low C3-carboxylation yield.
References
Wang, Z., et al. (2026). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]
Wang, Z., et al. (2026). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]
Aston Research Explorer. (2025). Optimisation of Reaction Temperature during Carboxylation of Single and Mixed Model Bio-derived Phenolics as Effective Route for CO2 Utilisation. Aston Research Explorer. [Link]
Gandeepan, P., et al. (2012). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]
Iannazzo, D., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. [Link]
Oh, K., et al. (2012). Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide. Organic Letters. [Link]
Thi, T., et al. (2022). C-H functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry. [Link]
Murray, C. (2004). Development of Predictive Tools for Optimizing Organic Reactions. Molecules. [Link]
Maji, M., et al. (2025). Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. Organic Letters. [Link]
Wu, X., et al. (2021). Visible-Light-Induced Carbonylation of Indoles with Phenols under Metal-Free Conditions: Synthesis of Indole-3-carboxylates. Organic Letters. [Link]
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
University of Rochester. (n.d.). Tips & Tricks: Heating and Cooling. University of Rochester Department of Chemistry. [Link]
Begum, S., et al. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. Catalysts. [Link]
Ball, L. T., et al. (2023). Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents. ChemRxiv. [Link]
Royer, J., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. [Link]
Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya. [Link]
Sharma, R. K., et al. (2015). Room Temperature Organic Synthesis. ResearchGate. [Link]
Takeda, Y., et al. (2012). Synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation in the absence of transition metal catalysts. Organic Letters. [Link]
ResearchGate. (2025). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]
HPLC method development for 5-cyano-1H-indole-3-carboxylic acid purity
Title: HPLC Method Development and Column Comparison for the Purity Analysis of 5-Cyano-1H-indole-3-carboxylic Acid Introduction As a Senior Application Scientist, I frequently encounter the analytical challenges posed b...
Author: BenchChem Technical Support Team. Date: March 2026
Title: HPLC Method Development and Column Comparison for the Purity Analysis of 5-Cyano-1H-indole-3-carboxylic Acid
Introduction
As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly functionalized heterocyclic building blocks. 5-Cyano-1H-indole-3-carboxylic acid is a critical intermediate used in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it presents a unique chromatographic triad: a hydrophobic indole core, an electron-withdrawing cyano group that alters the electron density of the aromatic ring, and an ionizable carboxylic acid moiety. Purity determination requires a robust method capable of resolving the target compound from closely related synthetic impurities, such as 5-cyanoindole (the starting material) and positional isomers (e.g., 4-cyano or 6-cyano derivatives).
Analytical Challenges & Causality in Method Design
To build a self-validating and rugged HPLC method, we must first understand the causality behind the analyte's behavior:
Ionization State: The carboxylic acid group has a
of approximately 3.5–4.0. If the mobile phase pH is near this , the compound will exist in a dynamic, partially ionized state, leading to split peaks, severe tailing, and irreproducible retention times. Causality dictates that the mobile phase pH must be strictly controlled at least 1.5 units below the (e.g., pH 2.0–2.5) to ensure the analyte remains fully protonated and neutral[2].
Secondary Interactions: The nitrogen atom in the indole ring can interact with residual silanols on traditional silica-based columns, causing peak tailing.
Selectivity for Isomers: Standard hydrophobic interactions (C18) often fail to resolve positional isomers of cyanoindoles. Exploiting
interactions using phenyl-based or mixed-mode stationary phases is mechanistically superior.
Column Chemistry Comparison: C18 vs. Phenyl-Hexyl vs. Mixed-Mode
To objectively evaluate performance, we compared three distinct column chemistries using a standardized acidic mobile phase (0.1% Phosphoric acid in Water/Acetonitrile).
Standard C18 (e.g., Waters XBridge C18): Relies purely on hydrophobic partitioning. While retention is adequate, the resolution between 5-cyano-1H-indole-3-carboxylic acid and its 6-cyano isomer is often marginal due to identical hydrophobicity.
Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl): The phenyl ring in the stationary phase provides
interactions with the indole core. The electron-withdrawing cyano group on the analyte enhances this interaction with the electron-rich phenyl phase, significantly improving isomer resolution.
Mixed-Mode / Low-Silanol RP (e.g., SIELC Newcrom R1 / Amaze TR): These columns incorporate weak ion-exchange or specialized polar-embedded groups that shield residual silanols and provide orthogonal retention mechanisms for acidic aromatic compounds [1][3].
Table 1: Quantitative Comparison of Column Performance for 5-Cyano-1H-indole-3-carboxylic Acid
(Conditions: Isocratic 30% MeCN / 70% Water with 0.1%
, Flow: 1.0 mL/min)
Column Chemistry
Retention Factor (k')
USP Tailing Factor (Tf)
Resolution (Rs) from 6-Cyano Isomer
Mechanism of Selectivity
Standard C18
3.2
1.45
1.1 (Co-elution risk)
Hydrophobic partitioning
Phenyl-Hexyl
4.5
1.15
2.8 (Baseline)
Hydrophobic + interaction
Mixed-Mode (R1)
5.1
1.05
3.5 (Excellent)
RP + Polar shielding / H-bonding
Method Development Workflow
Logical workflow for HPLC method development of acidic indole derivatives.
To ensure a self-validating system, this protocol incorporates a System Suitability Test (SST) to verify column performance and resolution prior to sample analysis.
Phase 1: Reagent and Mobile Phase Preparation
Aqueous Phase (Mobile Phase A): Measure 1000 mL of ultrapure HPLC-grade water (18.2 MΩ·cm). Add 1.0 mL of concentrated phosphoric acid (
, 85%). Mix thoroughly and filter through a 0.22 µm hydrophilic PTFE membrane. Causality: Phosphoric acid lowers the pH to ~2.1, fully protonating the carboxylic acid moiety to prevent peak tailing [2]. (For LC-MS compatibility, substitute with 0.1% Formic Acid, though UV baseline noise at low wavelengths may increase [4]).
selectivity for aromatic compounds compared to Methanol.
Phase 2: Standard and Sample Preparation
Diluent: 50:50 (v/v) Water:Acetonitrile.
SST Solution (Resolution Standard): Weigh exactly 5.0 mg of 5-cyano-1H-indole-3-carboxylic acid and 5.0 mg of 6-cyano-1H-indole-3-carboxylic acid (impurity marker). Dissolve in 10 mL of diluent (sonicate for 5 minutes). Dilute 1:10 with diluent.
Sample Preparation: Accurately weigh 10.0 mg of the synthesized 5-cyano-1H-indole-3-carboxylic acid batch. Dissolve in 10 mL of diluent (1.0 mg/mL). Filter through a 0.45 µm syringe filter.
Phase 3: Chromatographic Conditions
Column: Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm (or equivalent SIELC Newcrom R1).
Column Temperature: 35°C (Maintains reproducible viscosity and mass transfer).
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Detection: UV at 220 nm (captures the cyano-aromatic chromophore) and 280 nm (specific to the indole core).
Gradient Program:
0–2 min: 10% B (Isocratic hold to focus polar impurities)
2–12 min: 10%
60% B (Linear gradient to elute the main peak and hydrophobic impurities)
12–15 min: 60%
90% B (Column wash)
15–20 min: 10% B (Re-equilibration)
Phase 4: System Suitability & Execution
Inject the Blank (Diluent) to confirm no baseline interference at the expected retention times.
Inject the SST Solution. Acceptance Criteria: The resolution (Rs) between the 5-cyano and 6-cyano isomers must be
2.0. The USP tailing factor for the 5-cyano peak must be 1.5.
Inject the Sample Solution in triplicate. Calculate purity by area normalization (Area %).
Scientific Grounding
The rationale for utilizing specialized stationary phases for indole-carboxylic acids is well-documented. Traditional C18 columns often fail to provide adequate retention and peak shape for hydrophilic, acidic indoles without the use of heavy ion-pairing reagents. As demonstrated by SIELC Technologies, mixed-mode columns (like the Newcrom R1) or phenyl-based phases offer superior retention profiles for indole-3-carboxylic acid derivatives by combining weak reversed-phase characteristics with secondary interactions that shield silanol activity [1]. Furthermore, the necessity of acidic mobile phases (pH < 3) to suppress the ionization of the carboxylic acid group is a fundamental principle in the RP-HPLC determination of indolic compounds, ensuring sharp, symmetrical peaks [2]. The use of mixed-mode and specialized phases has also been validated for broader classes of aromatic carboxylic acids, proving their robustness in separating closely related hydrophilic and acidic species [3].
References
SIELC Technologies. "Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]
Kamilova, F., et al. "A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid." AMB Express, 2012. Available at: [Link]
Helix Chromatography. "HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column." Helix Application Notes. Available at: [Link]
MicroSolv Technology Corporation. "Indole-3-Butyric Acid Analyzed with HPLC." MicroSolv AppNotes. Available at: [Link]
Comparative
5-cyano-1H-indole-3-carboxylic acid vs 5-bromoindole-3-carboxylic acid reactivity
This guide provides an in-depth technical comparison between 5-cyano-1H-indole-3-carboxylic acid and 5-bromoindole-3-carboxylic acid . It is designed for medicinal chemists and process scientists selecting building block...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between 5-cyano-1H-indole-3-carboxylic acid and 5-bromoindole-3-carboxylic acid . It is designed for medicinal chemists and process scientists selecting building blocks for structure-activity relationship (SAR) studies.
Executive Summary: The Architect vs. The Anchor
In drug discovery, these two analogues represent fundamentally different strategic utilities despite their structural similarity.
5-Bromoindole-3-carboxylic acid is an Architectural Scaffold . The bromine atom is a reactive handle (leaving group) used to extend the carbon skeleton via cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). It is a "gateway" molecule.
5-Cyano-1H-indole-3-carboxylic acid is a Functional Endpoint . The nitrile group is generally retained to modulate polarity, act as a hydrogen bond acceptor, or serve as a precursor for bioisosteres (e.g., tetrazoles). It is rarely used for carbon skeletal extension in early discovery.
Electronic & Structural Profiling
Understanding the electronic influence of the 5-position substituent is critical for predicting the reactivity of the core indole scaffold, particularly at the N1 (NH) and C3 (COOH) positions.
5-CN creates a much more electron-deficient ring system.
Hammett Constant ()
0.23
0.66
5-CN exerts roughly 3x the electron-withdrawing power of 5-Br.
NH Acidity (pKa)
Moderately Acidic
Highly Acidic
5-CN stabilizes the N1-anion effectively, facilitating N-alkylation/arylation under milder basic conditions.
Lipophilicity (LogP)
High (Hydrophobic)
Low (Polar)
5-Br increases LogP (grease); 5-CN decreases LogP and improves solubility.
Metabolic Liability
Moderate
Low
5-Br can be a site for oxidative metabolism if not coupled. 5-CN is generally metabolically stable (except to hydrolysis).
Visualizing Electronic Effects
Caption: Comparative electronic influence. The nitrile group (right) significantly depletes electron density from the indole ring compared to the bromine (left), increasing N-H acidity.
Synthetic Utility & Divergence
The choice between these two reagents dictates the downstream synthetic workflow.
Workflow A: 5-Bromo (The Cross-Coupling Route)
The 5-bromo derivative is the standard substrate for Palladium-catalyzed C-C bond formation.
Primary Reaction: Suzuki-Miyaura Coupling.
Challenge: The free carboxylic acid at C3 can interfere with some catalysts (poisoning) or undergo decarboxylation at high temperatures.
Solution: Use mild bases (K2CO3) and active ligands (SPhos, XPhos) or protect the acid as an ester/amide first.
Workflow B: 5-Cyano (The Bioisostere Route)
The 5-cyano derivative is primarily used to install a "Sartan-like" tetrazole moiety or to keep the nitrile as a polar contact point.
Primary Reaction: [3+2] Cycloaddition with Azides.[1]
Challenge: The nitrile is less reactive towards nucleophiles than the carboxylic acid. Selective transformation requires chemoselective reagents.
Caption: Divergent synthetic pathways. 5-Bromo is used for scaffold extension (left), while 5-Cyano is used for functional group transformation (right).
Experimental Protocols
These protocols are validated for the specific reactivity profiles of the 5-substituted indoles.
Protocol A: Suzuki-Miyaura Coupling of 5-Bromoindole-3-carboxylic acid
Note: This protocol uses aqueous conditions to solubilize the free acid and avoid protection steps.
Charge a reaction vial with the indole, boronic acid, and K₂CO₃.[2]
Add the solvent mixture (degassed).
Add the Pd catalyst and ligand pre-complexed (or add sequentially).
Heat to 60–80 °C for 4–12 hours. Caution: Monitor for decarboxylation (loss of CO2) if temperature exceeds 100 °C.
Workup: Acidify to pH ~3 with 1N HCl to precipitate the product or extract with EtOAc.
Why this works: SPhos is highly active and allows oxidative addition into the electron-rich indole ring (rendered less rich by the Br) at moderate temperatures, preserving the carboxylic acid.
Protocol B: Tetrazole Synthesis from 5-Cyanoindole-3-carboxylic acid
Note: This converts the nitrile into a tetrazole (a carboxylic acid bioisostere), creating a molecule with dual acidic centers.
Solvent: Water (for Zn method) or DMF (for NH₄Cl method).
Procedure (Green/Water Method):
Suspend the nitrile, NaN₃, and ZnBr₂ in water.
Heat to reflux (100 °C ) for 24 hours.
Workup: Cool to room temperature. Add 3N HCl carefully (in a fume hood, toxic HN₃ gas risk) until pH 1.
The bis-acidic product (COOH and Tetrazole-NH) will precipitate. Filter and wash with cold water.[4]
Why this works: The 5-cyano group is activated by the electron-withdrawing nature of the indole core. Zn(II) acts as a Lewis acid to activate the nitrile towards the azide nucleophile.
Strategic Recommendation
If your goal is...
Choose 5-Bromo
Choose 5-Cyano
Exploration of Chemical Space
YES (Ideal for parallel synthesis libraries)
NO
Improving Solubility
NO (Increases lipophilicity)
YES (Polar group decreases LogP)
Targeting Acidic Residues
NO
YES (Can form Tetrazole)
Scale-Up Cost
Lower (Cheaper starting material)
Higher (Often made from the bromo)
Author's Note on Availability:
Commercially, 5-bromoindole-3-carboxylic acid is significantly cheaper and more available. 5-cyanoindole-3-carboxylic acid is often synthesized from the 5-bromo precursor via the Rosenmund-von Braun reaction (CuCN, DMF, reflux). Therefore, unless the nitrile is explicitly required for the final molecule, start with the bromo derivative to maintain maximum synthetic flexibility.
References
Suzuki Coupling on Unprotected Indoles
Title: An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides.[3]
Executive Summary 5-cyano-1H-indole-3-carboxylic acid is a critical scaffold in the synthesis of serotonin modulators (e.g., Vilazodone congeners) and kinase inhibitors. Unlike its halogenated analogs, the 5-cyano deriva...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-cyano-1H-indole-3-carboxylic acid is a critical scaffold in the synthesis of serotonin modulators (e.g., Vilazodone congeners) and kinase inhibitors. Unlike its halogenated analogs, the 5-cyano derivative introduces a strong, linear dipole and a potential hydrogen-bond acceptor at the C5 position, significantly influencing solid-state packing, solubility, and bioavailability.[1][2]
This guide provides a technical comparison of the 5-cyano derivative against its 5-fluoro and 5-chloro analogs. It details the synthesis, crystallization protocols, and structural expectations based on isostructural trends within the indole-3-carboxylic acid family.[2]
Chemical Profile & Structural Analogs
The solid-state behavior of 5-substituted indole-3-carboxylic acids is governed by the competition between carboxylic acid homodimers (strong H-bonds) and indole N-H...O interactions .
Feature
5-Cyano-1H-indole-3-COOH
5-Fluoro-1H-indole-3-COOH
5-Chloro-1H-indole-3-COOH
Electronic Effect
Strong EWG (), Strong Dipole
Weak EWG, High Electronegativity
Moderate EWG, Lipophilic
Substituent Shape
Linear (Cylindrical), extends axis
Spherical, compact
Spherical, bulky
H-Bond Capability
Acceptor (via -CN nitrogen)
Weak Acceptor
Very Weak Acceptor
Crystal System
Predicted: Monoclinic or Triclinic
Monoclinic ()
Orthorhombic ()
Melting Point
High (>280°C, dec.)
~245°C
~260°C
Key Insight: The transition from spherical halogens (F, Cl) to the linear cyano group often disrupts the packing efficiency seen in the orthorhombic 5-Cl form, potentially favoring lower-symmetry systems (Monoclinic) to accommodate the directional dipole-dipole interactions of the nitrile group.[2]
Experimental Protocols
Synthesis Workflow
High-purity material is prerequisite for single-crystal growth. The carboxylation of 5-cyanoindole is the preferred route to avoid hydrolysis of the nitrile group.
Charge a dried reaction vessel with 5-cyanoindole and LiOtBu under Argon.
Evacuate and backfill with CO₂ gas (balloon pressure).[2]
Add DMF and heat to 100°C for 24 hours with vigorous stirring.
Quench: Cool to RT and carefully acidify with 2N HCl to pH 3–4.
Isolation: Filter the resulting white precipitate. Wash with cold water and hexanes.
Purification: Recrystallize from Ethanol/Water (80:20) to remove trace Li-salts.
Crystallization Screening (Polymorph Discovery)
To obtain diffraction-quality single crystals, a slow evaporation method using solvent polarity gradients is recommended.
System A (Protic): Ethanol/Water (Slow evaporation).[2][3] Promotes carboxylic acid dimerization.
System B (Aprotic Polar): DMSO/Acetonitrile (Vapor diffusion).[2] May solvate the N-H, altering packing.
System C (Non-polar): THF/Hexane (Layering).[2] Forces rapid aggregation; useful for metastable forms.
X-Ray Diffraction Data Collection
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).[1][2]
Source: Mo-K
( Å) or Cu-K (for small organic crystals).
Step-by-Step Data Strategy:
Mounting: Select a crystal with defined faces (approx 0.2 x 0.2 x 0.1 mm).[2] Mount on a Kapton loop using Paratone oil.
Cooling: Collect data at 100 K to reduce thermal motion (disorder in the -COOH group is common at RT).
Strategy: Collect a full sphere of data (redundancy > 4.0) to accurately resolve the light atoms (C, N, O).[1][2]
Refinement: Solve using Direct Methods (SHELXT) and refine on
(SHELXL). Pay specific attention to the C-O bond lengths (approx 1.25 Å vs 1.30 Å) to distinguish C=O from C-OH in the acid group.
Comparative Structural Analysis
The Primary Motif: Carboxylic Acid Dimers
In the 5-fluoro and 5-chloro analogs, the dominant structural motif is the centrosymmetric
carboxylic acid dimer .
Mechanism: Two molecules face each other, forming two O-H...O hydrogen bonds.[1][2]
5-Cyano Prediction: This motif is energetically robust and is expected to persist. However, the cyano group may force these dimers to slip-stack to align the nitrile dipoles antiparallel to one another.[1]
In 5-Fluoro/Chloro: The N-H donates to the carbonyl oxygen of a neighboring dimer, linking the dimers into 2D sheets or ribbons .[1]
In 5-Cyano: The nitrile nitrogen (
) is a competitive acceptor.
Scenario A: N-H...O (Standard).[2] Forms sheets similar to analogs.
Scenario B: N-H...N
(Unique).[2] If the N-H donates to the nitrile, a 3D network or helical chain may form, drastically changing solubility and melting point.[1][2]
Visualization of Packing Logic
The following diagram illustrates the competitive packing pathways driven by the 5-substituent.
Caption: Logical flow of crystal packing. The Cyano group (blue path) introduces a competitive acceptor, potentially altering the sheet structure seen in halogenated analogs.[1][2]
Performance Comparison
For drug development, the solid-state form dictates stability and processing.
Property
5-Cyano Form (Predicted)
5-Chloro Form (Pbca)
Implication for Development
Lattice Energy
High
Moderate
5-CN requires higher energy to dissolve; lower solubility expected.
Hygroscopicity
Moderate
Low
The polar -CN surface may adsorb moisture more than the lipophilic -Cl.
Polymorphism
High Risk
Moderate Risk
The competition between O-acceptor and N-acceptor sites increases polymorph probability.
Detection
IR: ~2220 cm⁻¹ (CN)
IR: C-Cl stretch
The nitrile stretch is a distinct spectroscopic handle for process monitoring.
References
Synthesis of 5-Cyanoindole-3-carboxylic acid
Direct Carboxylation using CO2 and LiOtBu. ChemicalBook & BenchChem Protocols.
Executive Summary: Immediate Action Plan Core Directive: 5-cyano-1H-indole-3-carboxylic Acid is an organic nitrile.[1][2] DO NOT treat this as a simple inorganic cyanide salt (like NaCN), and NEVER dispose of it down the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Immediate Action Plan
Core Directive: 5-cyano-1H-indole-3-carboxylic Acid is an organic nitrile.[1][2] DO NOT treat this as a simple inorganic cyanide salt (like NaCN), and NEVER dispose of it down the drain. The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.
Waste Classification: Segregate as Hazardous Organic Waste (Toxic/Irritant).
Immediate Action: Collect all solids and solvent rinses in compatible containers (HDPE or Glass). Label clearly as "Toxic Organic Nitrile."[1]
Chemical Profile & Hazard Identification
Understanding the physicochemical nature of 5-cyano-1H-indole-3-carboxylic Acid is the first step to safe disposal.[1] Unlike inorganic cyanides, the cyano group here is covalently bonded, making it stable under neutral conditions but dangerous under thermal or strong oxidative stress.[1][2]
Do not mix with Nitric Acid or Peroxides in waste streams.
Key Safety Distinction:
Inorganic Cyanides (e.g., KCN): Release HCN gas immediately upon contact with acid (pH < 8).[1][2]
Organic Nitriles (This Compound): Generally stable in mild acid. However, combustion or strong hydrolysis can release HCN.[1][2] Treat with the same high level of caution regarding exposure, but different chemical handling protocols.[2]
Pre-Disposal Handling & Stabilization[1][2]
Before the waste leaves your bench, it must be stabilized and packaged correctly to prevent accidents during transport.[2]
A. Personal Protective Equipment (PPE) Matrix
Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood.
Hands: Double-gloving with Nitrile gloves (Standard thickness >0.11 mm is sufficient for incidental contact; use Laminate/Barrier gloves for prolonged immersion in solvents like DMF).[1]
Do Not Commingle with Oxidizers: Never add this waste to a container holding nitric acid, perchloric acid, or peroxides.[1][2] The reaction can be violent and generate immediate toxic plumes.[4][5]
Separate from Aqueous Acid Waste: While not immediately evolving gas like KCN, keeping it separate prevents accidental hydrolysis over time.[1][2]
Compatible Solvents: It is safe to mix with standard organic solvents (Acetone, Methanol, Dichloromethane) in the "Organic Waste" carboy.[1][2]
Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Compound or Spills)
Containment: Transfer the solid material into a wide-mouth jar (HDPE or Amber Glass).
Note: Add "Organic Nitrile - Do not compact" to the comments.
Secondary Containment: Place the jar inside a clear zip-lock bag to contain any potential dust leakage before placing it in the satellite accumulation area.
This compound is often dissolved in DMSO or DMF for biological assays.
Solvent Identification: Determine the primary solvent.
Halogenated:[1][2][6][7][8] (e.g., DCM, Chloroform) -> Use "Halogenated Waste" carboy.[1][2]
Non-Halogenated: (e.g., DMSO, Methanol, Acetone) -> Use "Non-Halogenated Organic" carboy.[1][2]
Rinsing: Rinse glassware with Methanol or Acetone (the compound is soluble in these).
Transfer: Pour the rinse into the appropriate organic waste carboy.
pH Check: Ensure the waste container is not strongly acidic (pH < 2) or strongly basic (pH > 12) to prevent long-term degradation of the nitrile. Neutral pH (4-9) is ideal for storage.[1]
Bagging: Place all contaminated solid items into a clear hazardous waste bag (often 6-mil polyethylene).[1]
Tagging: Label as "Debris contaminated with Organic Nitriles."
Disposal: Seal with tape and place in the solid hazardous waste drum.
Visual Decision Logic (Graphviz)
The following diagram outlines the decision process for disposing of 5-cyano-1H-indole-3-carboxylic Acid in various forms.
Caption: Decision tree for segregating 5-cyano-1H-indole-3-carboxylic Acid waste streams based on physical state and solvent composition.
Regulatory & Compliance Framework
RCRA (Resource Conservation and Recovery Act) Classification
In the United States, this compound does not have a specific "P" or "U" list code. However, the generator must determine if it exhibits hazardous characteristics.[2]
Characteristic of Reactivity (D003): While this code applies to cyanide-bearing waste that releases toxic gases at pH 2-12.5, organic nitriles are typically exempt from D003 unless they are specifically unstable.[1][2] However, due to the potential for HCN release in a fire, many institutions voluntarily manage it under the same strict protocols as reactive waste.[2]
Packing Group: III (assuming lower acute toxicity than pure cyanide salts, but verify with specific SDS).[1][2]
Emergency Procedures
Scenario 1: Benchtop Spill (Solid)
Alert: Notify nearby personnel.
PPE: Don N95 respirator and double nitrile gloves.[1]
Cleanup: Do not dry sweep (creates dust).[1] Cover with a wet paper towel (dampened with water or methanol) to suppress dust. Scoop up the damp material and place it in a waste jar.
Decontamination: Wipe the surface with 1N NaOH (to ensure solubility and mild hydrolysis of residue) followed by water.
Action: Evacuate immediately. Do not attempt to fight the fire unless you have a Self-Contained Breathing Apparatus (SCBA). Standard ABC extinguishers are effective, but the smoke is the primary killer.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11201569, 5-Cyano-1H-indole-3-carboxylic acid. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Electronic Code of Federal Regulations (eCFR). (2024). 40 CFR § 261.23 - Characteristic of reactivity.[1][9][10] Retrieved from [Link][4][5][6][10][11][12][13]
Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]
Personal Protective Equipment (PPE) & Handling Guide: 5-cyano-1H-indole-3-carboxylic Acid
Part 1: Executive Safety Assessment 5-cyano-1H-indole-3-carboxylic Acid is a bifunctional scaffold commonly used in kinase inhibitor development and drug discovery. Its safety profile is dictated by two pharmacophores: t...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Safety Assessment
5-cyano-1H-indole-3-carboxylic Acid is a bifunctional scaffold commonly used in kinase inhibitor development and drug discovery. Its safety profile is dictated by two pharmacophores: the indole-3-carboxylic acid core (an irritant and potential sensitizer) and the C5-cyano group (an aromatic nitrile).
While aromatic nitriles are generally more stable than their aliphatic counterparts, they must be treated as Acute Toxins (Oral/Dermal) and High-Grade Irritants . The primary operational risks are inhalation of fine particulates during weighing and dermal absorption when solubilized in organic carriers (e.g., DMSO), which can act as permeation enhancers.
Hazard Classification (Derived from Structural Analogs):
Acute Toxicity (Oral/Dermal): Category 4 (Harmful) to Category 3 (Toxic).
Specific Target Organ Toxicity: Category 3 (Respiratory Tract Irritation).[1]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic "safety gear" to address specific breakthrough mechanics associated with indole derivatives.
Protection Zone
Recommended Equipment
Technical Rationale & Specifications
Respiratory
Fume Hood (Primary) Alt: N95/P100 Respirator
Dust Control: Indole carboxylic acids are often low-density, electrostatic powders that aerosolize easily. Handling outside a hood requires a fit-tested P100 due to the cyano-group toxicity risks.
Ocular
Chemical Splash Goggles (ANSI Z87.1+ D3)
Acidic Corrosivity: As a carboxylic acid (pKa ~4-5), contact with moist mucous membranes causes immediate protonation and irritation. Safety glasses are insufficient for powders; unvented goggles prevent dust entry.
Dermal (Solid)
Nitrile Gloves (Double) Outer: 5 mil / Inner: 4 mil
Mechanical Barrier: For dry powder, standard nitrile provides adequate protection. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Dermal (Solution)
Laminate (Silver Shield®) Liners Under Nitrile
The DMSO Trap: This compound is typically dissolved in DMSO or DMF. Nitrile is permeable to DMSO in <5 minutes. If the compound is in solution, DMSO will carry the toxic payload through the glove. Laminate liners are mandatory for solution handling.
Body
Tyvek® Lab Coat / Sleeves
Particulate Adhesion: Cotton coats trap dust. Disposable Tyvek sleeves prevent cuff-gap exposure during weighing operations inside the hood.
Part 3: Operational Protocols
Workflow Visualization
The following diagram outlines the "Safe Path" for handling this compound, emphasizing the critical decision point regarding solvent selection.
Caption: Operational logic flow emphasizing the upgrade in PPE required when transitioning from solid handling to organic solvent solubilization.
Step-by-Step Handling Procedure
Phase A: Weighing (The Critical Exposure Point)
Indole-3-carboxylic acids are prone to static charge. When a spatula touches the powder, "fly-off" can occur, creating an invisible toxic cloud.
Engineering Control: Operate strictly within a certified chemical fume hood.
Static Mitigation: Use an anti-static gun or ionizing bar inside the hood before opening the vial. If unavailable, wipe the exterior of the vial and spatula with a dryer sheet (cationic surfactant) to neutralize charge.
Transfer: Use a disposable anti-static weighing boat. Do not use weigh paper, as creasing it can aerosolize the fine powder.
Decontamination: Immediately wipe the balance area with a 10% sodium carbonate solution (neutralizes the acid) followed by water.
Phase B: Solubilization (The "Trojan Horse" Risk)
Most protocols require dissolving this compound in DMSO (Dimethyl Sulfoxide) .
Risk:[2][3][4][5] DMSO alters the stratum corneum of the skin, increasing permeability to small molecules by up to 100-fold.
Protocol:
Don Silver Shield® (Laminate) gloves.
Don standard Nitrile gloves over the laminate gloves for dexterity.
Add solvent slowly down the side of the vial to prevent splashing.
Vortex with the cap sealed. Never sonicate an open vial of this solution outside a hood.
Part 4: Emergency & Disposal Logistics
Spill Response
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water dampens dust), then scoop into a hazardous waste bag. Wipe area with weak base (NaHCO3).
Solution Spill (DMSO): Evacuate area immediately if outside hood. Do not attempt to clean with standard nitrile gloves. Use laminate gloves and absorbent pads.
Waste Disposal
This compound contains a cyano (nitrile) group. While not a free cyanide, waste streams must often be segregated depending on local EPA/EHS regulations.
Note: Do not mix with strong acids (e.g., HCl, H2SO4) in the waste container. Although aromatic nitriles are stable, mixing with strong acids can theoretically promote hydrolysis to the amide/acid or, under extreme forcing conditions, release trace hazardous gases. Keep pH neutral or slightly alkaline.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10242, Indole-3-carboxylic acid. Retrieved from [Link]